Marbofloxacin hydrochloride
Description
Overview of Fluoroquinolone Class in Veterinary Pharmacological Research
The fluoroquinolones are a major class of synthetic antimicrobial agents widely used in veterinary medicine. nih.govveteriankey.com Structurally, they are characterized by a quinolone nucleus with a fluorine atom at position 6, a feature that significantly enhances their antibacterial activity and tissue penetration compared to the earlier quinolones. nih.govamazonaws.com The first fluoroquinolone approved for animal use was enrofloxacin (B1671348) in the late 1980s. nih.govresearchgate.net Since then, the class has expanded to include several other compounds developed specifically for veterinary use, such as danofloxacin, orbifloxacin, and marbofloxacin (B1676072). veteriankey.comamazonaws.com
Fluoroquinolones are known for their concentration-dependent bactericidal action, meaning higher drug concentrations lead to a more rapid killing of bacteria. wikipedia.orgwikidoc.org Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. oup.comnih.govaujmsr.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. aujmsr.comwikipedia.org By forming a complex with the enzyme and DNA, fluoroquinolones block the DNA replication fork, leading to double-strand DNA breaks and subsequent cell death. oup.comnih.govmdpi.com In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. oup.comwikipedia.org
The broad spectrum of activity and favorable pharmacokinetic properties, including good oral absorption and wide tissue distribution, have made fluoroquinolones a cornerstone in treating various bacterial infections in domestic animals. veteriankey.comresearchgate.net Research in veterinary pharmacology continues to explore the structure-activity relationships, pharmacokinetic and pharmacodynamic (PK/PD) profiles, and mechanisms of resistance within this important class of antimicrobials. nih.gov
Historical Context and Development of Marbofloxacin as a Third-Generation Fluoroquinolone
The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962, considered the first-generation quinolone. wikipedia.org Subsequent generations were developed to improve upon the spectrum of activity and pharmacokinetic properties. The addition of a fluorine atom at position 6 led to the second-generation fluoroquinolones in the 1980s, such as ciprofloxacin (B1669076) and enrofloxacin, which demonstrated enhanced activity and better tissue distribution. amazonaws.com
Marbofloxacin emerged as a third-generation fluoroquinolone developed exclusively for veterinary use. medchemexpress.comwikipedia.orgtoku-e.com It was first approved for use in dogs in 1999 and subsequently in cats in 2001. amazonaws.com As a third-generation agent, Marbofloxacin is characterized by its broad-spectrum bactericidal activity. wikipedia.orgwikidoc.org It is a carboxylic acid derivative of the fluoroquinolone class. wikipedia.orgwikidoc.org
The development of Marbofloxacin was driven by the need for effective antimicrobials to treat a range of infections in companion and production animals. nih.govcabidigitallibrary.org Its synthesis involves complex chemical processes, with primary methods starting from raw materials like 2,3-difluoro-6-nitrophenol (B104600) or 2,3,4,5-tetrafluorobenzoic acid. google.com Research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact. google.com
Scope and Research Significance of Marbofloxacin (hydrochloride) in Contemporary Veterinary Science
The research significance of Marbofloxacin (hydrochloride) in contemporary veterinary science is substantial, with ongoing studies exploring its efficacy in various animal species and against a range of pathogens. It is a synthetic, broad-spectrum antibiotic developed solely for veterinary applications. nih.govcabidigitallibrary.org
A primary area of research involves its use in treating skin infections in dogs and cats. Studies have demonstrated its effectiveness against Staphylococcus intermedius, a common pathogen in canine pyoderma. cabidigitallibrary.orgnih.govnih.gov Clinical trials have shown high success rates in treating both superficial and deep pyoderma. nih.govresearchgate.net
Another significant research focus is on its application for urinary tract infections (UTIs) in small animals. sciencebiology.orgcabidigitallibrary.orgresearchgate.net Research has identified its efficacy against common uropathogens like E. coli, Proteus mirabilis, and coagulase-positive Staphylococci. cabidigitallibrary.orgresearchgate.net Studies have shown that a high percentage of bacterial isolates from canine and feline UTIs are susceptible to Marbofloxacin. researchgate.neticm.edu.pl
In large animal medicine, Marbofloxacin is investigated for the treatment of bovine respiratory disease (BRD), a major economic concern in the cattle industry. researchgate.netnih.govufersa.edu.br Research has shown its effectiveness against key BRD pathogens like Pasteurella multocida and Mannheimia haemolytica. nih.govbelagrogen.by Studies have explored different treatment protocols to optimize clinical outcomes. ufersa.edu.brfrontiersin.orgfrontiersin.org
Pharmacokinetic studies are crucial for determining appropriate dosing regimens and represent a significant area of Marbofloxacin research. These studies have been conducted in a variety of species, including cattle, pigs, goats, cats, and horses, to understand its absorption, distribution, metabolism, and excretion. bibliotekanauki.plmdpi.comnih.govresearchgate.net This research helps in establishing effective treatment protocols and understanding potential interspecies differences. nih.govnih.gov
Furthermore, research into antimicrobial resistance is a critical aspect of Marbofloxacin's scientific significance. Studies monitor the susceptibility of veterinary pathogens to Marbofloxacin to track resistance trends and inform prudent use guidelines. nih.govrvc.ac.uk Understanding the mechanisms of resistance, such as target enzyme mutations and efflux pumps, is vital for preserving the long-term efficacy of this important veterinary antimicrobial. oup.comaujmsr.com
Table 1: Key Research Findings on Marbofloxacin Efficacy
Table 2: Investigated Pathogens Susceptible to Marbofloxacin
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Amoxicillin-clavulanic acid |
| Ceftiofur |
| Ciprofloxacin |
| Clotrimazole |
| Danofloxacin |
| Dexamethasone |
| Difloxacin |
| Enrofloxacin |
| Gatifloxacin |
| Gemifloxacin |
| Grepafloxacin |
| Levofloxacin |
| Lomefloxacin |
| Marbofloxacin |
| Moxifloxacin |
| Nalidixic acid |
| Norfloxacin (B1679917) |
| Ofloxacin |
| Orbifloxacin |
| Ozenoxacin |
| Pradofloxacin (B1243445) |
| Sparfloxacin |
| Tilmicosin |
| Tolfenamic acid |
Structure
2D Structure
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRYFLKYXNBUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Antimicrobial Action
Primary Target: Inhibition of Bacterial DNA Gyrase (Topoisomerase II)
The principal target of marbofloxacin (B1676072) is bacterial DNA gyrase, also known as topoisomerase II. nih.govtoku-e.comnoahcompendium.co.ukrooyandarou.com This enzyme is crucial for the survival of bacteria as it introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription. toku-e.comfrontiersin.org
Disruption of DNA Supercoiling and Replication
By binding to DNA gyrase, marbofloxacin stabilizes the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA strands but cannot reseal them. nih.govmdpi.com This action effectively blocks the enzyme's function, leading to a disruption of the normal supercoiling process. toku-e.comfrontiersin.org The inhibition of DNA gyrase prevents the relaxation of positive supercoils and the introduction of negative supercoils, which are essential for the initiation and elongation of DNA replication. toku-e.comnih.gov Consequently, the replication fork is halted, and DNA synthesis is inhibited. toku-e.comnih.gov
Induction of Bacterial Cell Death
The stabilization of the gyrase-DNA complex by marbofloxacin transforms the enzyme into a toxic protein that generates lethal double-strand breaks in the bacterial chromosome. nih.govmdpi.com This irreversible damage to the DNA triggers a cascade of events leading to rapid bacterial cell death. nih.govwikidoc.orgresearchcommons.org The bactericidal activity of marbofloxacin is typically observed within 20 to 30 minutes of exposure for susceptible bacteria. wikidoc.orgwikipedia.org
Secondary Target: Inhibition of Bacterial Topoisomerase IV
Marbofloxacin also targets topoisomerase IV, another essential type II topoisomerase in bacteria. nih.govinvivochem.comselleckchem.com While DNA gyrase is the primary target in many cases, particularly in Gram-negative bacteria, topoisomerase IV plays a critical role in the final stages of DNA replication. amazonaws.comveteriankey.com
Role in Chromosome Segregation
Topoisomerase IV is primarily responsible for the decatenation, or unlinking, of the newly replicated daughter chromosomes. amazonaws.commsdvetmanual.com After a round of replication, the two circular daughter DNA molecules are interlinked, and topoisomerase IV resolves this by passing one duplex through a transient break in the other. msdvetmanual.com Inhibition of topoisomerase IV by marbofloxacin prevents this separation, leading to an inability of the chromosomes to segregate into the daughter cells during cell division. msdvetmanual.com
Differential Targeting in Gram-Negative vs. Gram-Positive Bacteria
The primary target of fluoroquinolones like marbofloxacin can differ between Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is generally the more sensitive target. veteriankey.commsdvetmanual.com Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target. veteriankey.commsdvetmanual.com This differential targeting is attributed to differences in the enzyme structures and their affinities for the drug. veteriankey.com
Concentration-Dependent Bactericidal Activity
The bactericidal activity of marbofloxacin is described as concentration-dependent. wikidoc.orgecronicon.netd-nb.info This means that higher concentrations of the antibiotic lead to a more rapid and extensive killing of bacteria. asm.orgnih.gov For fluoroquinolones, the ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) and the ratio of the area under the concentration-time curve (AUC) to the MIC are important predictors of clinical efficacy. ecronicon.net However, some studies suggest that while the bactericidal effect is strongly linked to concentration, the duration of exposure also plays a significant role in the rate of bacterial killing. noahcompendium.co.ukasm.org
Table 1: In Vitro Activity of Marbofloxacin Against Select Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | Primary Target |
|---|---|---|
| Pseudomonas aeruginosa | 0.5 | DNA Gyrase |
| Staphylococcus aureus | 0.25 | Topoisomerase IV |
| Escherichia coli | Varies | DNA Gyrase |
| Pasteurella multocida | Varies | DNA Gyrase |
Data sourced from multiple in vitro studies. toku-e.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Marbofloxacin |
| Marbofloxacin hydrochloride |
| Clotrimazole |
| Dexamethasone |
| Sodium stibogluconate |
| Meglumine antimoniate |
| Ciprofloxacin (B1669076) |
| Enrofloxacin (B1671348) |
| Difloxacin |
| Orbifloxacin |
| Pradofloxacin (B1243445) |
| Levofloxacin |
| Moxifloxacin |
| Gatifloxacin |
| Nalidixic acid |
| Gemifloxacin |
| Trovafloxacin |
| Flunixin (B1672893) meglumine |
| Tolfenamic acid |
| Amoxycillin |
| Clavulanic acid |
| Penicillin |
| Cefquinome |
Post-Antibiotic Effect (PAE) Mechanisms
Marbofloxacin, like other fluoroquinolones, exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to the antimicrobial agent. wikipedia.orgratguide.com This effect is an important pharmacodynamic parameter, as a longer PAE allows for less frequent dosing intervals while maintaining therapeutic efficacy. The duration of the PAE is influenced by the bacterial species, the concentration of the antibiotic, and the duration of exposure.
The primary mechanism underlying the PAE of fluoroquinolones, including marbofloxacin, is believed to be the non-lethal damage to bacterial DNA and the inhibition of DNA gyrase and topoisomerase IV. marvistavet.com Even after the drug concentration falls below the minimum inhibitory concentration (MIC), the bacteria require a significant amount of time to repair the DNA damage and synthesize new enzymes, thus delaying the resumption of normal growth.
Research has demonstrated that marbofloxacin has a prolonged PAE against both Gram-negative and Gram-positive bacteria. wikipedia.org In a comparative study, the PAE of marbofloxacin was found to be longer than that of enrofloxacin and amoxicillin (B794) against key swine respiratory pathogens. agriculturejournals.czagriculturejournals.cz Specifically, the longest PAE for all tested antimicrobials was observed in Actinobacillus pleuropneumoniae, while the shortest was seen in Pasteurella multocida. agriculturejournals.czagriculturejournals.cz Another study reported that the PAE of marbofloxacin against Escherichia coli, Pasteurella multocida, Staphylococcus aureus, and Staphylococcus intermedius was comparable to that of enrofloxacin and ciprofloxacin. nih.gov
Table 1: In Vitro Post-Antibiotic Effect (PAE) of Marbofloxacin Against Various Bacterial Pathogens
| Bacterial Species | Exposure Concentration (x MIC) | Exposure Duration (hours) | Post-Antibiotic Effect (PAE) Duration (hours) |
| Actinobacillus pleuropneumoniae | 5 | 1 | > Enrofloxacin & Amoxicillin |
| 10 | 2 | Longest among tested pathogens | |
| Haemophilus parasuis | 5 | 1 | > Enrofloxacin & Amoxicillin |
| 10 | 2 | No significant difference with Enrofloxacin | |
| Pasteurella multocida | 5 | 1 | > Enrofloxacin & Amoxicillin |
| 10 | 2 | Shortest among tested pathogens | |
| Escherichia coli | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |
| Staphylococcus aureus | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |
| Staphylococcus intermedius | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |
Data compiled from studies by Nedbalcova et al. (2019) and Huet et al. (1996). agriculturejournals.czagriculturejournals.cznih.gov
Interaction with Bacterial Protein and RNA Synthesis (Proposed Mechanisms)
The primary bactericidal action of marbofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription. marvistavet.commedicapharma.com However, research into the broader mechanisms of fluoroquinolones has led to the proposal of multiple, interconnected mechanisms of action, some of which involve an indirect interaction with protein and RNA synthesis.
Fluoroquinolones are understood to have at least two distinct bactericidal mechanisms, often referred to as Mechanism A and Mechanism B. nih.gov
Mechanism A is the well-established pathway that is dependent on active cell division and requires both protein and RNA synthesis to be effective. nih.gov By inhibiting DNA gyrase and topoisomerase IV, marbofloxacin disrupts the DNA replication process, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome. This process is most effective in rapidly dividing bacteria.
A third mechanism, Mechanism C , has also been proposed, which, like Mechanism B, is effective against non-dividing cells but, in contrast, appears to require protein and RNA synthesis. nih.gov The specifics of this mechanism are still under investigation.
While marbofloxacin does not directly target ribosomes or RNA polymerase in the way that classes of antibiotics like macrolides or rifamycins (B7979662) do, its ultimate effect on the bacterial cell can lead to a cessation of all vital cellular processes, including protein and RNA synthesis, as a consequence of catastrophic DNA damage and cell death. uomustansiriyah.edu.iqvetbact.org High concentrations of fluoroquinolones may also lead to a dose-dependent inhibition of RNA or protein synthesis, although this is considered a secondary effect.
Table 2: Proposed Bactericidal Mechanisms of Marbofloxacin
| Mechanism | Bacterial State | Requirement for Protein Synthesis | Requirement for RNA Synthesis | Primary Target |
| Mechanism A | Actively dividing | Yes | Yes | DNA gyrase and Topoisomerase IV |
| Mechanism B | Non-dividing | No | No | Not fully elucidated |
| Mechanism C | Non-dividing | Yes | Yes | Not fully described |
This table is based on the conceptual models of fluoroquinolone action as described in scientific literature. nih.gov
Antimicrobial Spectrum and Efficacy Studies in Research Models
Broad-Spectrum Activity Analysis (Gram-Positive and Gram-Negative Bacteria)
Marbofloxacin (B1676072) is effective against a wide range of Gram-positive and Gram-negative bacteria. medchemexpress.comtargetmol.comsmolecule.com Its activity extends to many Gram-negative bacilli and cocci. wikipedia.org Studies have shown its effectiveness against most Gram-negative bacteria and some Gram-positive bacteria, such as those found in staphylococcal skin infections. la.gov
The drug is particularly noted for its activity against Gram-negative aerobes, including Enterobacteriaceae and Pseudomonas aeruginosa. pressbooks.pub While its coverage of Gram-positive organisms is more limited, it can be effective against Staphylococcus species. pressbooks.pub However, it is often not effective against Enterococcus spp. or Streptococcus spp. and is not effective against anaerobic bacteria. pressbooks.pub
Efficacy against Specific Bacterial Genera
Marbofloxacin has demonstrated in vitro and in vivo activity against a variety of specific bacterial genera.
Staphylococcus : Marbofloxacin is effective against Staphylococcus species, including some methicillin-resistant strains. smolecule.comwikipedia.orgpressbooks.pub It has been shown to be active against Staphylococcus aureus and coagulase-negative staphylococci, with a homogenous population having a Minimum Inhibitory Concentration (MIC) centered on 0.25 µg/ml. researchgate.net In a study of Staphylococcus intermedius isolates from dogs, 98% were found to be sensitive to marbofloxacin. vef.hr However, in a tissue cage infection model in ponies, intravenous administration of marbofloxacin did not eliminate S. aureus infections, possibly due to biofilm formation. nih.gov Another study on Staphylococcus pseudintermedius biofilms showed high tolerance to the drug. frontiersin.org
Escherichia : Escherichia coli is highly susceptible to marbofloxacin. smolecule.comwikipedia.orgresearchgate.net One study found that 95.8% of 617 E. coli isolates were highly susceptible. researchgate.net The bactericidal activity of marbofloxacin against E. coli is influenced by the growth medium, with greater efficiency observed in Mueller-Hinton broth compared to autoclaved fecal content. nih.gov
Pasteurella : Marbofloxacin is highly active against Pasteurella multocida. plos.orgnih.govscienceopen.comnih.govfrontiersin.orgresearchgate.net In a murine lung infection model, marbofloxacin showed differential efficacy against Mannheimia haemolytica and P. multocida, despite similar MICs, which was attributed to a differential inoculum effect. plos.org
Klebsiella : Marbofloxacin is effective against Klebsiella spp. defra.gov.ukwikipedia.org In a rat lung infection model with Klebsiella pneumoniae, the bacterial load at the start of treatment significantly impacted the drug's ability to prevent the emergence of resistant bacteria. nih.gov
Pseudomonas : Marbofloxacin demonstrates efficacy against Pseudomonas aeruginosa. smolecule.comwikipedia.orgla.govpressbooks.pub It is considered superior to some other fluoroquinolones in its activity against this pathogen. la.gov A study of clinical isolates from small animals in Portugal showed marbofloxacin had a lower MIC50 and MIC90 against Pseudomonas spp. compared to enrofloxacin (B1671348). vin.com The addition of Tris-EDTA has been shown to significantly reduce the MIC and MBC of marbofloxacin for multidrug-resistant P. aeruginosa in vitro. nih.gov
Mycoplasma : Marbofloxacin is effective against Mycoplasma species. medchemexpress.comtargetmol.comsmolecule.comdefra.gov.ukwikipedia.orgnih.govmedchemexpress.com Mycoplasma bovis isolates have been shown to have MICs ranging from 0.5 to 4 µg/ml. researchgate.net
Chlamydia : Marbofloxacin exhibits activity against Chlamydia trachomatis. wikipedia.orgnih.gov
Brucella : Marbofloxacin is effective against Brucella species. wikipedia.orgnih.gov In a study on bovine brucellosis, a treatment regimen including marbofloxacin showed a high recovery rate. phytojournal.comphytojournal.com
Minimum Inhibitory Concentration (MIC) Determinations and Interpretive Criteria
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's potency. For marbofloxacin, MIC values vary depending on the bacterial species and the conditions of the study.
For Pasteurella multocida, the MIC was determined to be 0.075 μg/mL in one study using a tissue cage model in calves. nih.govfrontiersin.org Another study reported an MIC of 0.016 μg/ml for P. multocida. caymanchem.com In a study comparing fluoroquinolones against Pseudomonas spp., marbofloxacin had an MIC50 of 0.5 µg/ml and an MIC90 of 16 µg/ml. vin.com
A study on Escherichia coli strains with reduced susceptibility found that the concentration of marbofloxacin needed to induce a half-maximum effect was highly correlated with the MIC values. nih.govnih.gov For Staphylococcus aureus and coagulase-negative staphylococci, the MIC was centered on 0.25 µg/ml. researchgate.net Against Streptococcus uberis and Streptococcus dysgalactiae, the MIC was centered on 1 µg/ml. researchgate.net
The following table provides a summary of reported MIC values for marbofloxacin against various bacteria.
| Bacterial Species | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| Pasteurella multocida | 1 | 0.075 | - | - | nih.govfrontiersin.org |
| Pseudomonas spp. | 36 | 0.0125 - 32 | 0.5 | 16 | vin.com |
| Escherichia coli | 617 | - | - | 0.016 | researchgate.net |
| Staphylococcus aureus | 568 | - | - | 0.229 | researchgate.net |
| Coagulase-negative staphylococci | 280 | - | 0.25 | - | researchgate.net |
| Streptococcus uberis | 660 | - | 1 | - | researchgate.net |
| Streptococcus dysgalactiae | 217 | - | 1 | - | researchgate.net |
| Mycoplasma bovis | 171 | 0.5 - 4 | - | - | researchgate.net |
| Histophilus somni | 73 | 0.008 - 0.06 | - | - | researchgate.net |
| Gram-negative bacterial isolates | - | 0.016 - 0.4 | - | - | caymanchem.com |
| Gram-positive bacterial isolates | - | 0.19 - 1.7 | - | - | caymanchem.com |
In Vitro Killing Kinetics and Time-Kill Studies
Time-kill studies provide insights into the bactericidal or bacteriostatic nature of an antimicrobial over time. For marbofloxacin, these studies have demonstrated its concentration-dependent killing activity. wikipedia.org The bactericidal effect, where susceptible bacteria are killed, typically occurs within 20-30 minutes of exposure. wikipedia.org
In time-kill experiments against Mannheimia haemolytica and Pasteurella multocida, marbofloxacin was equally potent against a standard inoculum of 10^5 CFU/mL. plos.org However, at a higher inoculum of 10^8 CFU/mL, a decreased activity was observed against P. multocida, indicating an inoculum effect. plos.org
Studies on Escherichia coli have shown that the killing rate increases with the antibiotic concentration. nih.gov These studies revealed a rapid initial decrease in viable counts, followed by a slower decline between 8 and 24 hours of exposure. nih.gov A pharmacodynamic model accurately described the time-kill kinetics of marbofloxacin against E. coli, helping to explain the phenomenon of bacterial regrowth. nih.gov
Time-kill assays performed on various bacterial isolates from camels, including Staphylococcus aureus, Streptococcus sp, Corynebacterium sp, and Acinetobacter sp, also showed an initial rapid and extensive killing, followed by a slower decrease in viable counts over 24 hours. camelsandcamelids.com
Efficacy in Experimental Infection Models
The efficacy of marbofloxacin has been evaluated in several experimental infection models, providing valuable data on its in vivo performance.
Murine and Rat Lung Infection Models : In a murine lung infection model with Pasteurella multocida, marbofloxacin demonstrated concentration-dependent killing, with the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) being the best predictor of efficacy. nih.govresearchgate.netnih.gov A study in a rat lung infection model with Klebsiella pneumoniae showed that the initial bacterial load significantly influenced the prevention of resistance. nih.gov For a low inoculum, an AUC/MIC ratio of 189 h prevented resistance, while for a high inoculum, resistance emerged even at AUC/MIC ratios up to 756 h. nih.gov Another study in a murine lung model showed better clinical and bacteriological outcomes for mice infected with Mannheimia haemolytica compared to those infected with P. multocida at the same marbofloxacin dose. plos.org
Tissue Cage Models : Tissue cage models have been used to study marbofloxacin's efficacy in a localized, in vivo environment. In a calf tissue cage model with Pasteurella multocida, the AUC24h/MIC ratio was the best pharmacokinetic-pharmacodynamic (PK/PD) index to describe its effectiveness. nih.govscienceopen.comnih.govfrontiersin.org Similarly, in a piglet tissue cage model with P. multocida, the AUC24TCF/MIC was the best correlated PK/PD index. d-nb.infonih.gov However, in a tissue cage model in ponies infected with Staphylococcus aureus, marbofloxacin failed to eliminate the infection, suggesting that factors like biofilm formation can limit its efficacy in certain situations. nih.gov
Rabbit Endophthalmitis Model : While specific studies on a rabbit endophthalmitis model were not found in the provided search results, the broad-spectrum activity and distribution of marbofloxacin suggest its potential for investigation in such models for ocular infections.
Pharmacokinetic and Pharmacodynamic Pk/pd Modeling and Relationships
Absorption Characteristics in Animal Models
Marbofloxacin (B1676072) demonstrates variable absorption characteristics across different animal species and administration routes. Generally, it is well-absorbed after both oral and parenteral administration. europa.eu
In several species, the oral bioavailability of marbofloxacin approaches 100%. europa.eutandfonline.com For instance, in small animals like dogs and cats, oral bioavailability is nearly complete. msdvetmanual.comnih.gov Specifically, studies in cats have shown an oral bioavailability of approximately 99%. nih.gov In dogs, the oral bioavailability has been reported to be as high as 107.5%. ecronicon.net Similarly, in pre-ruminant calves, bioavailability after both intramuscular and subcutaneous administration is close to 100%. europa.eu Lactating cows also exhibit rapid absorption and bioavailability approaching 100% following intramuscular and subcutaneous injections. europa.eu
However, oral absorption can be slower or less complete in other species. In horses, the oral bioavailability is approximately 62%, whereas subcutaneous administration results in a bioavailability of 98%. nih.gov Broiler chickens have an oral bioavailability of 56.82%. avma.org In koalas, oral absorption of marbofloxacin was found to be poor, with plasma concentrations too low to be quantified after oral dosing. nih.gov
The route of administration can influence the rate of absorption. In pre-ruminant calves, both absorption and elimination were slower after oral administration compared to subcutaneous injection. europa.eu A study in dogs pre-treated with sucralfate (B611045) showed delayed absorption and a significant decrease in maximum plasma concentration (Cmax) and area under the curve (AUC) after oral administration of marbofloxacin. ecronicon.net The presence of food may also delay absorption in monogastric animals. msdvetmanual.com
Following intramuscular administration in pigs, marbofloxacin is absorbed quickly. nih.gov In ostriches, intramuscular administration also leads to rapid and complete absorption. nih.gov
Table 1: Bioavailability of Marbofloxacin in Various Animal Species
| Animal Species | Administration Route | Bioavailability (%) |
|---|---|---|
| Dogs | Oral | ~100% msdvetmanual.com, 107.5% ecronicon.net |
| Cats | Oral | ~100% msdvetmanual.com, 99% nih.gov |
| Pre-ruminant Calves | Intramuscular | ~100% europa.eu |
| Pre-ruminant Calves | Subcutaneous | ~100% europa.eu |
| Lactating Cows | Intramuscular | ~100% europa.eu |
| Lactating Cows | Subcutaneous | ~100% europa.eu |
| Horses | Oral | 62% nih.gov |
| Horses | Subcutaneous | 98% nih.gov |
| Broiler Chickens | Oral | 56.82% avma.org |
| Pigs | Intramuscular | 91.5% nih.gov |
| Ostriches | Intramuscular | 95.03% nih.gov |
| Goats (Lactating) | Subcutaneous | 93.92% mdpi.com |
Distribution Patterns and Tissue Penetration in Animal Models
Marbofloxacin exhibits extensive distribution throughout the body in various animal species, often achieving higher concentrations in tissues than in plasma. europa.eufrontiersin.org This wide distribution is facilitated by its low plasma protein binding, which is less than 10% in pigs and dogs, and around 30% in cattle. europa.eualfamed.ie In cats, the in vitro plasma protein binding was reported to be 7.3%. nih.gov
The volume of distribution at steady-state (Vdss) is an indicator of this extensive penetration. In lactating goats, the Vdss was 0.97 L/kg, suggesting wide distribution into extravascular tissues. mdpi.com In cats, the Vdss was found to be 1.01 L/kg. nih.gov A high volume of distribution (3.22 L/kg) in ostriches also points to good tissue penetration. nih.gov
Intraocular Pharmacokinetics in Experimental Endophthalmitis Models
Marbofloxacin demonstrates significant penetration into ocular fluids, a crucial factor for treating eye infections. springermedizin.de In a study on rabbits with experimentally induced endophthalmitis, the penetration of intravenously administered marbofloxacin into the aqueous and vitreous humor was significantly enhanced by inflammation. nih.govavma.org
In inflamed eyes, the mean area under the aqueous humor concentration-time curve was significantly higher (3.31 µg·h/mL) compared to control eyes (1.64 µg·h/mL). nih.gov This resulted in a drug penetration of 65% in inflamed eyes versus 33% in control eyes. nih.gov Similarly, the mean area under the vitreous humor concentration-time curve was greater in inflamed eyes (2.39 µg·h/mL) than in control eyes (1.75 µg·h/mL), with corresponding penetration values of 47% and 34%, respectively. nih.govavma.org These findings suggest that the breakdown of the blood-ocular barrier during inflammation facilitates the entry of marbofloxacin into the eye. avma.org
Distribution to Specific Tissues (e.g., Lung, Liver, Kidney, Skin, Intestine)
Studies in multiple animal species have confirmed that marbofloxacin concentrations in various tissues are often higher than in plasma. europa.eu
In pigs, following a single intramuscular injection, marbofloxacin was detected in the injection site, liver, muscle, and plasma for up to 96 hours, and in the kidney, lung, and heart for up to 72 hours. nih.gov The highest concentrations were found at the injection site, followed by the liver, kidney, muscle, lung, and heart. nih.gov The ratios of the area under the concentration-time curve (AUC) in tissues compared to plasma were all greater than one, indicating excellent tissue distribution. nih.gov
In dogs, tissue concentrations in the lung, liver, and kidney are higher than plasma concentrations. europa.eu The drug can achieve concentrations in the skin that are 1.6 times higher than in plasma. frontiersin.org
In broiler chickens, high concentrations of marbofloxacin and its metabolite, N-desmethyl-marbofloxacin, were found in the kidneys, liver, muscles, and skin plus fat 24 hours after the final oral dose. avma.org
In lactating goats, marbofloxacin penetration from blood into milk was extensive, with AUCmilk/AUCplasma ratios ranging from 1.04 to 1.23. mdpi.com
Table 2: Tissue-to-Plasma Concentration Ratios of Marbofloxacin in Pigs
| Tissue | Cmax (µg/g or µg/mL) | AUC0–∞ (h·µg/g or h·µg/mL) |
|---|---|---|
| Plasma | 1.62 | 31.17 |
| Heart | 1.71 | 32.97 |
| Lung | 1.74 | 34.78 |
| Muscle | 1.86 | 33.92 |
| Kidney | 1.93 | 42.02 |
| Liver | 2.45 | 37.58 |
Data from a study in pigs after a single intramuscular injection. nih.gov
Biotransformation and Metabolite Characterization (Limited Scope on Primary Metabolites)
The extent of marbofloxacin biotransformation is generally limited, with the parent drug being the main component found in tissues and excreta across most species. europa.eu In mammals, a small portion of the administered dose undergoes metabolism. For example, in dogs, only 10% to 15% of marbofloxacin is metabolized by the liver. nih.gov The primary metabolites identified are N-desmethyl-marbofloxacin and N-oxide-marbofloxacin. avma.orgresearchgate.net In contrast, only about 10% of marbofloxacin is metabolized in general. msdvetmanual.com
In dogs, the major hepatic metabolite is N-oxide-marbofloxacin, although the N-desmethyl compound has also been detected. researchgate.net Conversely, in poultry, N-desmethyl-marbofloxacin is the only metabolite that has been identified. avma.orgresearchgate.net In cats, approximately 85% of the material excreted in the urine is the unchanged parent drug. avma.org
Excretion Pathways and Clearance in Animal Models
Marbofloxacin is primarily eliminated from the body via renal and fecal excretion, with the unchanged drug being the major component. europa.euhomelabvet.com The proportion of each route can vary between species.
In dogs, approximately 40% of an oral dose is excreted unchanged in the urine, with the remainder eliminated as unchanged drug in the feces via bile. nih.govavma.org In cats, renal excretion is the major route, with about 70% of an oral dose excreted in the urine as marbofloxacin and its metabolites. nih.govavma.org
The total body clearance (ClB) of marbofloxacin varies among species. In horses, the clearance was reported to be 0.25 L/kg/h. nih.gov In cats, a slower clearance of 0.09 L/h/kg was observed. nih.govresearchgate.net Studies in pigs have reported clearance values of 0.104 L/h and 0.21 L/h. frontiersin.orgfrontiersin.org In lactating goats, the clearance value after intravenous dosing was 0.29 L/kg·h. mdpi.com Ostriches exhibit a high clearance value of 2.19 L/kg·h. nih.gov
The elimination half-life (t1/2) also differs across species, reflecting the rate of clearance. It is relatively long in many species, which is a notable pharmacokinetic advantage. asm.org For example, the elimination half-life is approximately 7.98 hours in cats and can be up to 28.91 hours in the muscle tissue of pigs. nih.govnih.govresearchgate.net In lactating goats, the plasma half-life was 7.12 hours after intravenous administration. mdpi.com
Table 3: Elimination Half-Life of Marbofloxacin in Various Animal Tissues/Fluids
| Animal Species | Tissue/Fluid | Elimination Half-Life (hours) |
|---|---|---|
| Cats | Serum | 7.98 nih.govresearchgate.net |
| Pigs | Muscle | 28.91 nih.gov |
| Pigs | Lung | 24.00 nih.gov |
| Pigs | Liver | 21.84 nih.gov |
| Pigs | Plasma | 21.48 nih.gov |
| Pigs | Kidney | 16.75 nih.gov |
| Goats (Lactating) | Plasma (IV) | 7.12 mdpi.com |
| Goats (Lactating) | Milk (IV) | 7.22 mdpi.com |
| Horses | Plasma | 7.56 nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Indices
The clinical efficacy of marbofloxacin, like other fluoroquinolones, is predicted by integrating its pharmacokinetic (PK) parameters with its pharmacodynamic (PD) properties, primarily the minimum inhibitory concentration (MIC). asm.org For concentration-dependent bactericidal agents such as marbofloxacin, the key PK/PD indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24h/MIC). frontiersin.orgnih.gov
It is generally accepted that for fluoroquinolones to be effective against Gram-negative bacteria, a Cmax/MIC ratio greater than 10 and an AUC24h/MIC ratio greater than 125 are desirable. frontiersin.orgnih.gov However, these target values can vary depending on the pathogen and the host's immune status. frontiersin.org For Gram-positive bacteria, an fAUC/MIC ratio (where fAUC is the free, unbound fraction of the drug) between 30 and 50 is often considered a target. nih.gov
Several studies have determined the specific PK/PD breakpoints for marbofloxacin against various pathogens in different animal models. For example, in a study on Mannheimia haemolytica in calves, an AUC24h/MIC of 46 hours was associated with bactericidal action. frontiersin.org For Haemophilus parasuis in pigs, the bactericidal action required an AUC24h/MIC of 88 hours. frontiersin.orgd-nb.info In a murine lung infection model with Pasteurella multocida, the fAUC/MIC was the best predictor of efficacy, with a target of 278.08 h for a bactericidal effect. nih.gov
In pigs with Escherichia coli infections, the values of AUC24h/MIC needed for bacteriostatic, bactericidal, and bacterial elimination activity in ileum content were determined to be 16.26, 23.54, and 27.18 hours, respectively. frontiersin.org In turkeys, to mitigate the risk of resistance development, an AUC/MIC ratio of >125 was recommended. asm.orgnih.gov
Monte Carlo simulations are often used to determine the probability of target attainment (PTA) for different dosing regimens against a population of bacteria with a range of MICs. nih.gov This approach helps in establishing rational dosage regimens that are likely to be clinically successful. nih.gov
Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC)
The ratio of the area under the plasma concentration-time curve over 24 hours (AUC24) to the minimum inhibitory concentration (MIC) is a key predictor of efficacy for marbofloxacin. mdpi.comfrontiersin.org This index reflects the total drug exposure of the pathogen over a 24-hour period.
For fluoroquinolones, an AUC/MIC ratio of greater than 100-125 hours is generally associated with high clinical efficacy against Gram-negative bacteria. mdpi.comsrce.hr For Gram-positive pathogens, a lower ratio of 30-50 may be sufficient. mdpi.com Studies have demonstrated that achieving these target ratios correlates with successful clinical outcomes and bacterial eradication. For instance, in pigs with Escherichia coli infections, AUC0-24h/MIC values for bacteriostatic, bactericidal, and elimination effects in ileum content were calculated to be 16.26, 23.54, and 27.18 hours, respectively. researchgate.netfrontiersin.org In a study on Eurasian buzzards, a single oral dose of marbofloxacin yielded an AUC/MIC of 181.75, which is higher than the established ranges for optimal dosage against pathogens with an equivalent MIC. bioone.org
Research in various animal species has established target AUC/MIC ratios for different pathogens. In cattle with respiratory disease caused by Pasteurellaceae, an AUC0-24h/MIC ratio greater than 125 hours was associated with cumulative fraction of response (CFR) rates of 85% to 100%. nih.gov Similarly, for Haemophilus parasuis in pigs, an AUC24h/MIC of 88 and 110 was required for a 3-log10-unit and 4-log10-unit decrease in bacteria, respectively. d-nb.info In a study on rainbow trout, a 10 mg/kg dose of marbofloxacin achieved the target AUC0–24/MIC of over 125 for Yersinia ruckeri. selcuk.edu.tr
The following table summarizes some reported AUC/MIC ratios for marbofloxacin against various pathogens:
| Pathogen | Animal Species | Target AUC24h/MIC (h) | Outcome |
| Escherichia coli | Pigs | 16.26 | Bacteriostatic |
| Escherichia coli | Pigs | 23.54 | Bactericidal |
| Escherichia coli | Pigs | 27.18 | Elimination |
| Pasteurella multocida | Calves | 50.65 | 90% of maximum response |
| Haemophilus parasuis | Pigs | 88 | 3-log10-unit decrease |
| Haemophilus parasuis | Pigs | 110 | 4-log10-unit decrease |
| Pasteurellaceae | Cattle | >125 | 85-100% CFR |
| Gram-negative bacteria | General | >100-125 | High clinical efficacy |
| Gram-positive bacteria | General | 30-50 | High clinical efficacy |
It is important to note that the free, unbound fraction of the drug (fAUC) is the microbiologically active component, and thus the fAUC/MIC ratio is the most accurate predictor. mdpi.com
Peak Plasma Concentration to MIC Ratio (Cmax/MIC)
Another significant PK/PD index for concentration-dependent antibiotics like marbofloxacin is the ratio of the peak plasma concentration (Cmax) to the MIC. nih.gov This ratio reflects the maximum drug concentration the pathogen is exposed to. A Cmax/MIC ratio of 10 or greater is often cited as a target for clinical efficacy and to minimize the risk of resistance development. srce.hrnih.govecronicon.net
In a study on Eurasian buzzards, an oral dose of marbofloxacin resulted in a Cmax/MIC ratio of 14.8, which was considered predictive of efficacy. bioone.org Similarly, in broiler chickens, a Cmax/MIC ratio exceeding 10 was achieved, suggesting the dose would be effective. srce.hr For Haemophilus parasuis in pigs, Cmax/MIC ratios of 6.5 and 8 were associated with 3-log10-unit and 4-log10-unit decreases in bacterial counts, respectively. d-nb.info
The table below provides examples of Cmax/MIC ratios for marbofloxacin:
| Pathogen | Animal Species | Target Cmax/MIC | Outcome |
| General | Various | ≥10 | Successful clinical outcome, reduced resistance risk |
| Haemophilus parasuis | Pigs | 6.5 | 3-log10-unit decrease |
| Haemophilus parasuis | Pigs | 8 | 4-log10-unit decrease |
| Bacteria with MIC <0.125 µg/mL | Broiler Chickens | >10 | Effective treatment |
| Bacteria with MIC <0.25 µg/mL | Eurasian Buzzards | 14.8 | Optimal dosage |
Time Above Mutant Prevention Concentration (T>MPC)
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of the least susceptible, first-step mutant subpopulation of bacteria. asm.orgasm.org The time that drug concentrations remain above the MPC (T>MPC) is a critical parameter for preventing the selection of resistant mutants. asm.orgnih.gov The period when drug concentrations are between the MIC and the MPC is known as the mutant selection window (MSW), a time frame that favors the growth of resistant subpopulations. asm.org
Studies suggest that to prevent the emergence of resistance, fluoroquinolone concentrations should exceed the MPC for a significant portion of the dosing interval. asm.org One study proposed that a T>MPC/TMSW ratio of 0.54 was associated with the prevention of resistance in Klebsiella pneumoniae. nih.gov In another study, an AUC24h/MPC ratio of 32 for marbofloxacin was considered protective against the selection of resistant E. coli mutants. nih.gov
The following table highlights key findings related to T>MPC and MPC:
| Parameter | Pathogen | Finding |
| T>MPC/TMSW | Klebsiella pneumoniae | A ratio of 0.54 was predictive of resistance prevention. nih.gov |
| AUC24h/MPC | Escherichia coli | A ratio of 32 was considered protective against mutant selection. nih.gov |
| AUC/MPC | Escherichia coli | Ratios of 44 to 54 h were associated with preventing mutant selection regardless of inoculum size. asm.org |
| MPC values | Pasteurella multocida & Mannheimia haemolytica | MPC values were 2- to 4-fold higher than MIC values. nih.gov |
Prediction of Efficacy and Prevention of Resistance Emergence through PK/PD Modeling
PK/PD modeling, often incorporating Monte Carlo simulations, is a powerful tool for predicting the efficacy of marbofloxacin and designing dosage regimens that minimize the risk of resistance. researchgate.netnih.govd-nb.infowiley.com By integrating pharmacokinetic data with the MIC distributions of target pathogens, these models can estimate the probability of target attainment (PTA) and the cumulative fraction of response (CFR) for a given dosing regimen. nih.govwiley.com
For example, Monte Carlo simulations for marbofloxacin in pigs infected with Actinobacillus pleuropneumoniae and Haemophilus parasuis showed high CFRs for various dosing regimens, predicting clinical success. wiley.comwiley.com These models also indicated that certain doses could prevent the emergence of resistance for pathogens with MPC values up to 1 μg/mL. wiley.com In cattle, simulations demonstrated that a single high dose of marbofloxacin could be as effective as a multi-day regimen while also reducing the risk of resistance. nih.gov PK/PD modeling in pigs with E. coli infections helped to establish optimal oral doses for bacteriostatic, bactericidal, and eradication effects based on data from ileum content. researchgate.netnih.gov
These predictive models are invaluable for establishing rational, evidence-based dosing strategies that maximize therapeutic success and preserve the long-term utility of marbofloxacin by mitigating the development of antimicrobial resistance. nih.gov
Allometric Scaling for Pharmacokinetic Prediction across Species
Allometric scaling is a mathematical method used to predict pharmacokinetic parameters of a drug in one species based on data from other species, by relating these parameters to body weight. nih.govbibliotekanauki.pl This approach is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner. The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter, W is the body weight, 'a' is the allometric coefficient, and 'b' is the exponent. nih.govbibliotekanauki.plresearchgate.net
For marbofloxacin, allometric scaling has been investigated to predict its pharmacokinetic behavior across various animal species. nih.govbibliotekanauki.pl Studies have shown a significant correlation between body clearance (ClB) of marbofloxacin and body weight across multiple species, suggesting that allometric scaling can be a valid tool for predicting this parameter. nih.govbibliotekanauki.plresearchgate.net However, the relationships for other parameters like elimination half-life (t1/2) and volume of distribution (Vd) have been less consistent. nih.govbibliotekanauki.pl
One retrospective analysis studying eight different animal species found a strong relationship (P < 0.0001) between body clearance and body weight, but not for half-life and volume of distribution. nih.govbibliotekanauki.plresearchgate.net Another study comparing seven fluoroquinolones reported the highest accuracy of prediction with allometric scaling for marbofloxacin. cabidigitallibrary.org
The table below presents the allometric equations for marbofloxacin from a study involving eight animal species:
| Pharmacokinetic Parameter | Allometric Equation | Correlation (r²) |
| Clearance (ClB) | ClB = 0.20 W^0.84 | 0.98 |
| Volume of Distribution (Vdss) | Vdss = 1.05 W^0.98 | 0.77 |
| Elimination Half-life (t1/2β) | t1/2β = 5.25 W^0.15 | 0.14 |
Source: Adapted from a retrospective analysis of marbofloxacin pharmacokinetics.
While allometric scaling shows promise for predicting marbofloxacin's clearance, the variability in other parameters suggests that it should be used with caution. nih.govresearchgate.net Factors such as species-specific differences in drug metabolism and excretion can influence the accuracy of these predictions. cabidigitallibrary.org Therefore, while a useful tool, further studies are often recommended to confirm pharmacokinetic parameters in uninvestigated species. nih.gov
Mechanisms and Epidemiology of Antimicrobial Resistance
Intrinsic and Acquired Resistance Mechanisms
Bacterial resistance to antimicrobial agents is categorized as either intrinsic or acquired. asm.org Intrinsic resistance is an innate characteristic of a bacterial species, often due to structural or functional features. asm.org For instance, the outer membrane of some Gram-negative bacteria can limit the influx of marbofloxacin (B1676072), contributing to a baseline level of insensitivity. oup.comnih.gov
Acquired resistance, on the other hand, develops in a previously susceptible bacterial strain through genetic mutations or the acquisition of foreign resistance genes. asm.org In the context of marbofloxacin, acquired resistance is a significant clinical concern and is most commonly the result of spontaneous mutations in the bacterial chromosome. oup.comasm.org These mutations often occur in the genes that encode the drug's primary targets or in regulatory genes that control the expression of efflux pumps. nih.gov The extensive use of marbofloxacin can create selective pressure, favoring the survival and proliferation of these resistant mutants. msdvetmanual.com
Quinolone Resistance-Determining Regions (QRDRs) Mutations
The primary targets of marbofloxacin and other fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. msdvetmanual.commdpi.com Mutations within specific regions of the genes encoding these enzymes, known as the Quinolone Resistance-Determining Regions (QRDRs), are the most common mechanism of high-level fluoroquinolone resistance. mdpi.comjidc.orgnih.gov
gyrA and parC Gene Mutations
DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. msdvetmanual.com The QRDRs are located on the gyrA and parC genes. mdpi.comnih.gov In Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the primary target, and initial resistance mutations are most frequently found in the gyrA gene. msdvetmanual.com In many Gram-positive bacteria, topoisomerase IV, encoded by parC and parE, is the primary target. msdvetmanual.com
Studies have identified several key mutations within the QRDRs of gyrA and parC that confer resistance to marbofloxacin. For example, in E. coli, mutations at codon 83 (e.g., Serine to Leucine) and codon 87 (e.g., Aspartate to Asparagine or Glycine) of the gyrA gene are commonly reported. nih.govnih.govresearchgate.net Similarly, mutations in the parC gene, such as at codon 80 (e.g., Serine to Isoleucine), have been identified. nih.govasm.org The presence of a single mutation typically leads to a low level of resistance, while the accumulation of multiple mutations, often in both gyrA and parC, is associated with high-level resistance. avma.org
For instance, research on Pseudomonas aeruginosa isolated from dogs identified mutations at Thr83 in gyrA and Pro116 in parC as frequent occurrences in fluoroquinolone-resistant strains. nih.govnih.gov In Mycoplasma hyopneumoniae, mutations in the parC gene at positions Ser80 and Asp84 have been linked to increased marbofloxacin resistance. asm.org
| Gene | Common Mutation Sites | Amino Acid Substitution Example | Associated Bacteria |
| gyrA | Codon 83 | Serine → Leucine | Escherichia coli nih.govnih.gov |
| Codon 87 | Aspartate → Asparagine/Glycine | Escherichia coli nih.govresearchgate.net | |
| Threonine 83 | Threonine → Isoleucine | Pseudomonas aeruginosa researchgate.net | |
| parC | Codon 80 | Serine → Isoleucine | Escherichia coli, Mycoplasma hyopneumoniae nih.govasm.org |
| Codon 84 | Aspartate → Asn | Mycoplasma hyopneumoniae asm.org | |
| Proline 116 | Proline → Alanine | Pseudomonas aeruginosa nih.gov |
Impact on DNA Gyrase and Topoisomerase IV Binding
Fluoroquinolones exert their bactericidal effect by binding to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA. This binding stabilizes the complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and ultimately cell death. mdpi.comnih.gov
Mutations within the QRDRs alter the amino acid sequence of the GyrA and ParC subunits, which in turn reduces the binding affinity of marbofloxacin to the enzyme-DNA complex. nih.govnih.gov This weakened interaction prevents the drug from effectively trapping the enzyme on the DNA, allowing DNA replication to proceed, albeit sometimes with reduced efficiency. Docking analysis has suggested that mutations in DNA gyrase can prevent marbofloxacin from forming a strong, stable complex with the enzyme. nih.gov The consequence of these mutations is a decrease in the susceptibility of the bacterium to the drug, requiring higher concentrations of marbofloxacin to achieve a therapeutic effect. nih.gov
Efflux Pump Overexpression and Associated Resistance
A second major mechanism of resistance to marbofloxacin involves the active removal of the drug from the bacterial cell by efflux pumps. oup.comavma.org These are transport proteins located in the bacterial cell membrane that can recognize and expel a wide range of structurally diverse compounds, including many antibiotics. bmbreports.org
Role of AcrAB-TolC Efflux System
In many Gram-negative bacteria, the AcrAB-TolC efflux pump system is a primary contributor to multidrug resistance. bmbreports.orgnih.gov This is a tripartite system, with AcrB being the inner membrane transporter, TolC the outer membrane channel, and AcrA the periplasmic membrane fusion protein that links the other two components. bmbreports.org
Overexpression of the AcrAB-TolC system leads to an increased capacity to pump marbofloxacin out of the cell, thereby reducing its intracellular concentration and preventing it from reaching its targets, DNA gyrase and topoisomerase IV. nih.govjst.go.jp Studies have shown a correlation between the overexpression of AcrAB-TolC and increased resistance to marbofloxacin and other fluoroquinolones in E. coli and Salmonella enterica Serovar Typhimurium. nih.govnih.govkisti.re.kr This overexpression can be caused by mutations in regulatory genes, such as marA, that control the expression of the efflux pump components. jst.go.jp It is often observed that target site mutations and efflux pump overexpression act synergistically to produce high levels of fluoroquinolone resistance. nih.govavma.org
| Efflux Pump System | Component Proteins | Function in Resistance |
| AcrAB-TolC | AcrA (Periplasmic), AcrB (Inner Membrane), TolC (Outer Membrane) | Actively expels marbofloxacin from the bacterial cell, reducing intracellular drug concentration. nih.govjst.go.jp |
Efflux Pump Inhibitors in Research
The critical role of efflux pumps in conferring antibiotic resistance has made them an attractive target for the development of new therapeutic strategies. Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby restoring the efficacy of antibiotics that are substrates for them. nih.gov
In a research setting, EPIs are valuable tools for investigating the contribution of efflux pumps to resistance. For example, the compound phenylalanine-arginine β-naphthylamide (PAβN) is a well-known EPI that has been used in studies to demonstrate the role of the AcrAB-TolC system in marbofloxacin resistance. avma.orgnih.gov When bacteria are exposed to marbofloxacin in the presence of an EPI like PAβN, a significant decrease in the minimum inhibitory concentration (MIC) of the antibiotic is often observed, confirming the involvement of efflux in the resistance phenotype. avma.orgnih.gov The development of clinically useful EPIs is an active area of research, with the goal of creating adjuvant therapies that can be co-administered with antibiotics like marbofloxacin to overcome resistance. nih.govanr.fr
Plasmid-Mediated Quinolone Resistance (PMQR) Genes (e.g., qnr genes, aac(6')-Ib-cr, qepA, oqxA, oqxB)
Prior to the late 1990s, resistance to fluoroquinolones was thought to arise solely from chromosomal mutations. nih.gov However, the discovery of plasmid-mediated quinolone resistance (PMQR) genes has changed this understanding. nih.gov These genes are located on mobile genetic elements (plasmids), which can be transferred between bacteria, facilitating the rapid spread of resistance. hpra.iewikipedia.org Three main types of PMQR mechanisms have been identified: target protection proteins (Qnr), enzymatic inactivation of fluoroquinolones (AAC(6')-Ib-cr), and efflux pumps (QepA, OqxAB). nih.govplos.org
Studies have identified several PMQR genes in bacteria resistant to marbofloxacin and other fluoroquinolones. In a study of Escherichia coli isolates from goats treated with marbofloxacin, a high prevalence of PMQR genes, particularly qnrS, was observed. nih.gov Research on E. coli from various sources in China, including animals, also detected qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, and oqxAB genes. nih.gov The oqxAB gene, originally found in E. coli from swine manure, confers resistance to olaquindox (B1677201) and was later identified as a PMQR determinant. nih.gov
Wastewater from swine feedlots has been identified as a potential source of PMQR genes, which could then spread to agricultural lands. nih.govresearchgate.net A study analyzing such wastewater found that qnrD, oqxB, qepA, qnrS, and oqxA genes were widespread. nih.gov The presence of marbofloxacin and other fluoroquinolones in this wastewater was significantly correlated with the abundance of PMQR genes. nih.govdiva-portal.org The co-occurrence of PMQR genes with genes conferring resistance to other antibiotic classes, such as extended-spectrum β-lactamase (ESBL) genes, on the same plasmid is a significant concern, as it can lead to the selection and dissemination of multidrug resistance. nih.govplos.org
The following table summarizes the detection of various PMQR genes in different studies.
| PMQR Gene Family | Specific Genes Detected | Bacterial Species | Source/Environment | Reference(s) |
| qnr | qnrA, qnrB, qnrD, qnrS | Escherichia coli, Salmonella typhimurium | Goats, Swine, Humans, Wastewater, Soil | nih.govnih.govnih.govfrontiersin.org |
| aac(6')-Ib-cr | aac(6')-Ib-cr | Escherichia coli, Salmonella typhimurium | Goats, Humans, Animals | nih.govnih.govnih.govfrontiersin.org |
| Efflux Pumps | qepA, oqxA, oqxB | Escherichia coli | Goats, Swine, Humans, Wastewater, Soil | nih.govnih.govnih.gov |
In Vitro Selection of Resistant Subpopulations and Mutant Prevention Concentration (MPC) Studies
The selection of resistant bacterial subpopulations is a key step in the development of clinically significant resistance. The Mutant Selection Window (MSW) hypothesis describes a range of antibiotic concentrations—above the Minimum Inhibitory Concentration (MIC) but below the Mutant Prevention Concentration (MPC)—where the selection of resistant mutants is most likely to occur. nih.govfrontiersin.org The MPC is the lowest concentration of an antimicrobial that prevents the growth of a large bacterial population (typically 10^9 to 10^10 CFU), including the least susceptible single-step mutants. nih.govasm.org
Several studies have investigated the MPC of marbofloxacin against various pathogens. For Escherichia coli, the MPC of marbofloxacin was found to be 0.256 μg/ml, while the MIC was 0.008 μg/ml. asm.org In vitro pharmacodynamic models have shown that maintaining marbofloxacin concentrations within the MSW leads to the selection of resistant E. coli mutants. nih.gov The likelihood of selecting resistant mutants increases with the initial size of the bacterial population. nih.gov For instance, with a large inoculum of E. coli (10^9 CFU/ml), resistant mutants emerged systematically when marbofloxacin concentrations were kept within the MSW. nih.gov
For Staphylococcus pseudintermedius, a common cause of canine pyoderma, the selection of resistant subpopulations occurred when marbofloxacin concentrations were within the MSW for more than 40% of the dosing interval. cabidigitallibrary.org Studies on Pasteurellaceae strains isolated from cattle with respiratory disease found that the marbofloxacin MPC values were 2- to 4-fold higher than the MIC values. nih.gov For Actinobacillus pleuropneumoniae and Pasteurella multocida from swine, pradofloxacin (B1243445) showed the lowest MPC values, followed by enrofloxacin (B1671348) and then marbofloxacin. mdpi.com
The ratio of the area under the concentration-time curve (AUC) to the MPC (AUC/MPC) is a pharmacokinetic/pharmacodynamic (PK/PD) index used to predict the prevention of resistance. For E. coli, an AUC24h/MPC ratio of 32 for marbofloxacin was suggested as protective against the selection of resistant mutants. nih.govmicrobiologyresearch.org
The table below presents MPC data for marbofloxacin against various bacterial species from different studies.
| Bacterial Species | MIC (μg/ml) | MPC (μg/ml) | MPC/MIC Ratio | Reference(s) |
| Escherichia coli ATCC 25922 | 0.008 | 0.256 | 32 | asm.org |
| Staphylococcus pseudintermedius | 0.0625 | Not specified | Not specified | cabidigitallibrary.org |
| Mannheimia haemolytica | ≤ 0.03 - 1 | MPC was 2-4 fold the MIC | 2-4 | nih.gov |
| Pasteurella multocida | ≤ 0.03 - 1 | MPC was 2-4 fold the MIC | 2-4 | nih.gov |
| Actinobacillus pleuropneumoniae | ≤0.03 | ≤0.25 | Not specified | mdpi.com |
| Pasteurella multocida (swine isolates) | Not specified | ≤0.5 | Not specified | mdpi.com |
| Staphylococcus aureus | Not specified | Not specified | 9 | mdpi.com |
Cross-Resistance Patterns within Fluoroquinolones and with Other Antimicrobials
Cross-resistance, where resistance to one antibiotic confers resistance to another, is a common phenomenon. Within the fluoroquinolone class, cross-resistance is generally expected. who.intmsdvetmanual.com Bacteria that develop resistance to marbofloxacin are often resistant to other fluoroquinolones as well. hpra.ie This is because the mechanisms of resistance, such as mutations in the target enzymes DNA gyrase and topoisomerase IV, are common to the entire class. noahcompendium.co.uk
Studies have shown that continuous exposure of E. coli to marbofloxacin in vitro can lead to decreased susceptibility that is transferable to other fluoroquinolones. nih.govmicrobiologyresearch.org However, some research suggests that the patterns of cross-resistance may not be absolute. A study on E. coli F4+ isolates from swine in Italy found that resistance to marbofloxacin was lower than that observed for enrofloxacin and danofloxacin, suggesting a pattern of dichotomous fluoroquinolone resistance. unipr.it
Importantly, cross-resistance is not limited to the fluoroquinolone class. The development of resistance to marbofloxacin can also be linked to resistance to structurally unrelated antimicrobial agents. nih.govmicrobiologyresearch.org This can occur when resistance is mediated by multidrug efflux pumps, which can expel a wide range of compounds from the bacterial cell. noahcompendium.co.uk Furthermore, certain mutations that confer resistance to fluoroquinolones may also lead to resistance to other antibiotic classes such as cephalosporins, tetracyclines, macrolides, and chloramphenicol. noahcompendium.co.uk Conversely, the pre-existence of resistance to other antibiotics, induced by their prior use, can contribute to a resistant population of bacteria to marbofloxacin even before its introduction. nih.govnih.gov For example, a single treatment with marbofloxacin in pigs led to multidrug resistance in Salmonella Typhimurium isolates. mdpi.com
Generally, cross-resistance between fluoroquinolones and β-lactam antibiotics, aminoglycosides, tetracyclines, macrolides, sulfonamides, and nitrofurans does not typically occur through target modification mechanisms. noahcompendium.co.uk
Transferability of Resistance Mechanisms
The transferability of resistance mechanisms, particularly through plasmids, is a major driver of the spread of antimicrobial resistance. Plasmid-mediated resistance to fluoroquinolones can be transferred horizontally between bacteria, even across different species and genera. hpra.iewikipedia.org
The PMQR genes, such as qnr, aac(6')-Ib-cr, and those encoding efflux pumps like qepA and oqxAB, are located on plasmids and can be transferred via conjugation. nih.govhpra.ienih.gov This allows for the rapid dissemination of resistance determinants through a bacterial population. The presence of these genes on plasmids that also carry resistance determinants for other antibiotic classes, such as ESBLs, further complicates the issue, as the use of one class of antibiotic can co-select for resistance to others. nih.gov
While resistance to fluoroquinolones primarily occurs through chromosomal mutations, the transfer of PMQR genes can facilitate the development of higher-level resistance. plos.org These plasmid-borne genes often confer a low level of resistance, which may allow bacteria to survive in the presence of the antibiotic long enough to acquire the chromosomal mutations necessary for high-level resistance. mdpi.com
Studies have confirmed the transferability of marbofloxacin resistance. In E. coli isolated from goats treated with marbofloxacin, the high prevalence of PMQR genes highlighted the role of transferable resistance mechanisms. nih.gov The horizontal transfer of PMQR genes among bacterial isolates of different origins has been documented, underscoring the environmental dimension of resistance spread. nih.gov Swine feedlot wastewater, for example, can act as a reservoir for PMQR genes, facilitating their potential transfer to the broader environment. nih.govresearchgate.net The rate of transfer of genetic resistance to marbofloxacin is considered to be very low, but its occurrence is a significant factor in the epidemiology of resistance. noahcompendium.co.uk
Interactions with Other Chemical Compounds
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the influence of co-administered substances on the absorption, distribution, metabolism, and excretion (ADME) of marbofloxacin (B1676072).
Impact on Marbofloxacin Absorption (e.g., Chelation by Metal Ions, Sucralfate)
The absorption of marbofloxacin from the gastrointestinal tract can be significantly hindered by the presence of multivalent cations. vin.comdechra-us.comdrugs.com This is due to a chemical reaction known as chelation, where the metal ions bind to the marbofloxacin molecule, forming a complex that is poorly absorbed into the bloodstream. researchgate.netnih.gov
Substances containing divalent and trivalent cations such as iron, aluminum, calcium, magnesium, and zinc can interfere with the absorption of quinolones like marbofloxacin. dechra-us.comdrugs.com This interaction reduces the bioavailability of the antibiotic, potentially leading to decreased efficacy. dechra-us.com Therefore, concurrent oral administration of marbofloxacin with products like antacids, mineral supplements, and certain foods rich in these cations should be avoided. vin.comdechra-us.comdrugs.com It is recommended to separate the administration of marbofloxacin and these products by at least two hours. vin.comvin.com
A similar interaction occurs with sucralfate (B611045), a medication used to treat stomach ulcers. vin.comvin.com Sucralfate can bind to marbofloxacin, preventing its absorption. vin.comvin.com A study in dogs demonstrated that pre-treatment with sucralfate two hours before oral administration of marbofloxacin significantly delayed absorption and reduced the maximum plasma concentration (Cmax) by 53.5% and the area under the curve (AUC) by 42.6%. ecronicon.net
Table 1: Effect of Sucralfate on Marbofloxacin Pharmacokinetics in Dogs
| Pharmacokinetic Parameter | Marbofloxacin Alone (Mean ± SD) | Marbofloxacin with Sucralfate Pre-treatment (Mean ± SD) | Percentage Decrease (%) |
|---|---|---|---|
| Cmax (µg/mL) | 1.1 ± 0.5 | Not explicitly stated, but decreased by 53.5 ± 18.6% | 53.5 |
| AUC (µg-h/mL) | 13.5 ± 3.4 (IV), Oral AUC not specified | Not explicitly stated, but decreased by 42.6 ± 10.7% | 42.6 |
Data sourced from a study on the pharmacokinetic interaction of marbofloxacin and sucralfate in dogs. ecronicon.net
Influence on Metabolic Enzyme Activity (e.g., Cytochrome P450 inhibition)
Marbofloxacin has been shown to interact with the cytochrome P450 (CYP) enzyme system, a group of enzymes primarily responsible for drug metabolism in the liver. nih.govdvm360.comnih.gov Specifically, some fluoroquinolones, including marbofloxacin, can inhibit the activity of certain CYP isozymes. dvm360.comlefil.vetdvm360.com
Research in male broiler chickens demonstrated that marbofloxacin decreased the metabolism of caffeine, a probe drug for CYP1A activity, and also decreased the expression of CYP1A protein. nih.govresearchgate.net This suggests that marbofloxacin can inhibit CYP1A enzymes, which could potentially lead to drug-drug interactions when co-administered with other drugs metabolized by this pathway. nih.govresearchgate.net
In dogs, fluoroquinolones have been shown to inhibit CYP1A activity in vitro. lefil.vet In vivo studies have shown that marbofloxacin can increase the plasma concentrations of theophylline (B1681296), a drug metabolized by CYP1A2, by 28% in dogs. lefil.vetdvm360.com This inhibition of theophylline clearance can lead to an increased risk of toxicity. lefil.vetdvm360.comdntb.gov.ua
Alteration of Elimination Pathways (e.g., Renal Tubular Transporters)
The primary route of elimination for marbofloxacin is through the kidneys, involving both glomerular filtration and active tubular secretion. drugs.commsdvetmanual.com Interactions can occur with drugs that affect these renal elimination pathways. nih.govwikipedia.org
While specific studies on marbofloxacin's interaction with renal tubular transporter inhibitors are limited, the general principles of renal drug transport suggest that co-administration with drugs that compete for the same transporters could alter its elimination. wikipedia.org For instance, enrofloxacin (B1671348), another fluoroquinolone, has been shown to delay the elimination of flunixin (B1672893) meglumine, possibly through competitive inhibition of renal tubular transporters. lefil.vet This suggests a potential for similar interactions with marbofloxacin.
In dogs with experimentally induced moderate renal impairment, the clearance of marbofloxacin was slightly decreased. researchgate.net However, the disposition of its inactive metabolite, N-oxide marbofloxacin, was more significantly altered in dogs with chronic kidney disease. vin.com This indicates that while mild renal impairment may not necessitate a dose adjustment for marbofloxacin itself, the handling of its metabolites can be affected. researchgate.netvin.com Biliary excretion is also a route of elimination for marbofloxacin. msdvetmanual.com
Pharmacodynamic Interactions (e.g., Synergy with Other Antimicrobials in Research)
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. Research has explored the potential for synergistic effects when marbofloxacin is combined with other antimicrobial agents.
A study investigating the combination of marbofloxacin and gentamicin (B1671437) against Pseudomonas aeruginosa strains isolated from dogs with otitis externa found synergistic activity in 33 of the 68 isolates tested. akjournals.comnih.govresearchgate.net The combination was more effective at lower concentrations than either drug alone. akjournals.comnih.govcore.ac.uk The mean fractional inhibitory concentration (FIC) index was 0.546, indicating a partial synergistic to additive effect. akjournals.comnih.govcore.ac.uk
Another study showed that methyl gallate, a phenolic compound, exhibited a synergistic effect when combined with marbofloxacin against Salmonella Typhimurium in vitro and ex vivo in rats. nih.govplos.orgsemanticscholar.org This combination increased the antibacterial and anti-invasive activity of marbofloxacin without affecting its pharmacokinetics. nih.govsemanticscholar.org
Table 2: In Vitro Synergy of Marbofloxacin and Gentamicin against P. aeruginosa
| Interaction | Number of Isolates (out of 68) |
|---|---|
| Synergy | 33 |
| Additive | 31 |
| Indifference | 4 |
| Antagonism | 0 |
Data from a study evaluating the synergy between marbofloxacin and gentamicin. akjournals.comcore.ac.uk
Interactions with Anti-Inflammatory Agents in Pharmacokinetic Studies
The co-administration of antimicrobial agents like marbofloxacin with anti-inflammatory drugs is a common practice in veterinary medicine to manage infections accompanied by inflammation. researchgate.netmdpi.com Several studies have investigated the pharmacokinetic interactions between marbofloxacin and non-steroidal anti-inflammatory drugs (NSAIDs).
One study in goats investigated the pharmacokinetic and pharmacodynamic interactions of tolfenamic acid and marbofloxacin. moswrat.com While there were some changes in the pharmacokinetic parameters of tolfenamic acid when administered with marbofloxacin, the differences were not statistically significant. moswrat.com
In buffalo calves, the co-administration of meloxicam (B1676189) with marbofloxacin was found to affect the pharmacokinetic parameters of marbofloxacin. thepharmajournal.com The study concluded that meloxicam decreases the bactericidal potential of marbofloxacin, as indicated by a reduction in the AUC/MIC ratio. thepharmajournal.com Another study in buffalo calves looked at the interaction of marbofloxacin with ketoprofen, flunixin meglumine, and dexamethasone, noting that pharmacological interactions between these drug classes have been described. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Marbofloxacin (hydrochloride) |
| Sucralfate |
| Theophylline |
| Caffeine |
| Gentamicin |
| Methyl gallate |
| Tolfenamic acid |
| Meloxicam |
| Ketoprofen |
| Flunixin meglumine |
| Dexamethasone |
| Enrofloxacin |
| Iron |
| Aluminum |
| Calcium |
| Magnesium |
| Zinc |
| N-oxide-marbofloxacin |
| Probenecid |
Synthetic Methodologies and Structural Activity Relationships Sar
Novel Synthetic Approaches for Marbofloxacin (B1676072) and its Derivatives
The synthesis of Marbofloxacin, a third-generation fluoroquinolone for veterinary use, has evolved through various methodologies aimed at improving yield, reducing costs, and minimizing environmental impact. patsnap.comgoogle.com Historically, common starting materials included 2,3-difluoro-6-nitrophenol (B104600) and 2,3,4,5-tetrafluorobenzoic acid. patsnap.comgoogle.com However, these routes have been criticized for issues such as low yield, the use of expensive reagents, and significant environmental pollution, rendering them less suitable for large-scale industrial production. google.com
More recent and novel synthetic routes have been developed to overcome these limitations. One patented method utilizes 2,4,5-trifluoro-3-methoxy-benzoyl chloride as the starting material. This process involves a sequence of grafting, amination, cyclization, piperazine (B1678402) condensation, hydrolysis, and a final re-cyclization, followed by dissolution in an alkali solution and pH adjustment with acid to yield Marbofloxacin. patsnap.comgoogle.com This approach is noted for its high yield, milder reaction conditions, and reduced pollution. patsnap.comgoogle.com
Another innovative process focuses on the preparation of a key Marbofloxacin intermediate. This method involves the reaction of a compound of formula (II) (a quinolone carboxylic acid derivative) with an ammonium (B1175870) hydroxide (B78521) of formula (III). google.comgoogle.com This reaction can be performed under neat conditions (without a solvent) at temperatures between 60°C and 120°C. google.com This approach avoids the use of large excesses of alkali metal hydroxides and lengthy procedures associated with older methods that start from 2,3,4,5-tetrafluorobenzoic acid. google.comgoogle.com
The table below summarizes and compares different synthetic starting materials for Marbofloxacin.
| Starting Material | Key Process Steps | Advantages/Disadvantages | Source(s) |
| 2,3,4,5-tetrafluorobenzoic acid | Reaction with EMME, alkylating agents. | Disadvantages: Low yield, expensive reagents, environmental pollution. google.com | patsnap.comgoogle.comgoogle.com |
| 2,3-difluoro-6-nitrophenol | Not detailed in sources. | Disadvantages: General issues of older methods like low yield and pollution. google.com | google.com |
| 2,4,5-trifluoro-3-methoxy-benzoyl chloride | Grafting, amination, cyclization, piperazine condensation, hydrolysis, re-cyclization. | Advantages: High yield, mild reaction conditions, low pollution. patsnap.comgoogle.com | patsnap.comgoogle.com |
| Quinolone carboxylic acid derivative (Formula II) | Reaction with ammonium hydroxide (Formula III), cyclization. | Advantages: Avoids large excess of alkali metal hydroxides, less lengthy procedure. google.comgoogle.com | google.comgoogle.com |
Structure-Activity Relationship Studies of Fluoroquinolones
The antibacterial efficacy of fluoroquinolones is intricately linked to their chemical structure. The core structure, a 1,4-dihydro-4-oxo-quinoline nucleus, features several positions where substitutions can dramatically alter the compound's properties. researchgate.net Key among these are the N-1, C-6, C-7, and C-8 positions. asm.org The carboxyl group at C-3 and the ketone at C-4 are essential for the primary antibacterial activity, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govveteriankey.com
Substituents at the N-1 and C-7 positions are critical in defining the potency, spectrum of activity, and pharmacokinetic properties of fluoroquinolones. asm.orgnih.gov
C-7 Position: The C-7 position is considered the most versatile site for introducing bulky molecules to modify antimicrobial activity and cell permeability. researchgate.netmdpi.commdpi.com Typically, a five- or six-membered heterocyclic ring, such as a piperazinyl or pyrrolidinyl group, at this position confers good antibacterial activity. asm.org The piperazine ring at C-7, present in compounds like ciprofloxacin (B1669076) and enrofloxacin (B1671348), is known to improve the spectrum of activity, particularly against Pseudomonas species. veteriankey.com
The nature of the C-7 substituent plays a significant role in target preference (DNA gyrase vs. topoisomerase IV) and can impact the development of resistance. mdpi.com Bulky substituents at C-7 are thought to occupy a pocket between the DNA and the ParE/GyrB subunit of the enzyme complex. mdpi.com Studies comparing different C-7 groups on a fused-ring fluoroquinolone backbone (similar to Marbofloxacin) showed that the choice of the C-7 ring cannot be considered independently of the core structure, as it affects the rotational and conformational properties that influence lethal activity. nih.gov For instance, fusing the N-1 and C-8 substituents, a feature of Marbofloxacin, generally reduces lethal activity in the absence of protein synthesis, and this effect is modulated by the specific C-7 ring structure. nih.gov
The following table highlights the impact of key substituents at the N-1 and C-7 positions.
| Position | Substituent | Effect on Antimicrobial Activity | Example Compound(s) | Source(s) |
| N-1 | Cyclopropyl | Enhances potency against Gram-positive and Gram-negative bacteria. | Ciprofloxacin, Marbofloxacin | veteriankey.com |
| N-1 | Ethyl | Generally less potent than cyclopropyl. | Norfloxacin (B1679917) | veteriankey.com |
| N-1 | Fluorophenyl | Improves spectrum of activity. | Difloxacin | asm.orgveteriankey.com |
| C-7 | Piperazinyl ring | Improves spectrum against Pseudomonas, potent antibacterial activity. | Ciprofloxacin, Enrofloxacin | researchgate.netveteriankey.com |
| C-7 | 3-hydroxyazetidine ring | Contributes to activity in newer generations. | Delafloxacin | mdpi.com |
| C-7 | (1S,2S)-2,8-diazabicyclo[4.3.0]nonyl moiety | Provides broad-spectrum activity, including against anaerobes. | Moxifloxacin | mdpi.com |
The rise of bacterial resistance to fluoroquinolones has spurred the design of new derivatives with improved efficacy and a lower propensity for resistance development. nih.govoup.com Strategies include modifying the core structure and creating hybrid molecules.
One approach involves creating fluoroquinolone hybrids that combine the fluoroquinolone scaffold with other active compounds, potentially through a cleavable or non-cleavable linker. nih.gov Such hybrids can exhibit superior antibacterial activity and be less susceptible to resistance mechanisms than the parent molecules. nih.gov For example, novel hybrids of ciprofloxacin or norfloxacin with thiouracil/thioxopyrimidine moieties were designed to dually inhibit DNA gyrase and urease, a key bacterial virulence factor. bohrium.com While these specific hybrids did not overcome existing fluoroquinolone resistance, they demonstrated the potential of a dual-targeting strategy. bohrium.com
Another strategy focuses on modifications that enhance interactions with the target enzymes or circumvent resistance mechanisms like efflux pumps. The development of fourth-generation fluoroquinolones, such as moxifloxacin, involved structural changes like the addition of a bulky C-7 substituent that increased efficacy and lowered susceptibility to single-point mutations that conferred resistance to earlier generations. oup.com The integration of computational methods like molecular modeling and simulation is increasingly used to understand resistance mechanisms and guide the design of novel fluoroquinolones with improved potency. oup.com
Coordination Chemistry and Complex Formation (e.g., with Metal Ions) and its Impact on Activity
Fluoroquinolones, including Marbofloxacin, possess a carboxyl group at the C-3 position and a carbonyl group at the C-4 position, which are capable of chelating metal ions. nih.govresearchgate.net This coordination chemistry has been explored as a strategy to modulate the biological activity of these antibiotics. mdpi.com
The formation of metal complexes can alter the drug's properties, potentially leading to enhanced antibacterial activity or reduced toxicity. mdpi.comnih.gov For example, a synthesized calcium(II) complex of Marbofloxacin (MB-Ca) was found to have comparable in vitro antibacterial activity to Marbofloxacin itself. nih.gov Interestingly, the complex exhibited a higher inhibitory effect on DNA gyrase in vitro and, crucially, showed significantly lower acute toxicity in mice compared to the parent drug. researchgate.netnih.gov
Similarly, complexes of Marbofloxacin with heavy rare-earth ions (such as Y, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) have been synthesized and characterized. nih.govrsc.org These complexes, which feature four Marbofloxacin ligands coordinating to the central metal ion, also displayed antibacterial activities comparable to free Marbofloxacin. nih.govrsc.org Like the calcium complex, these rare-earth metal complexes were found to be much less toxic in vivo. nih.govrsc.org The antibacterial mechanism of these complexes appears to be the same as the parent drug, as a representative Lutetium complex (MB-Lu) was shown to effectively inhibit DNA gyrase. nih.govrsc.org
The complexation of fluoroquinolones with transition metals is also being investigated as a strategy to overcome bacterial resistance. mdpi.com The resulting "metalloantibiotics" may utilize different influx pathways into bacterial cells, bypassing resistance mechanisms like porin mutations. mdpi.com
The table below provides examples of Marbofloxacin-metal complexes and their observed effects.
| Metal Ion | Complex | Impact on Activity/Toxicity | Source(s) |
| Calcium(II) | MB-Ca | Retained antibacterial activity, higher in vitro DNA gyrase inhibition, significantly lower acute toxicity. | researchgate.netnih.gov |
| Magnesium(II) | MB-Mg | Comparable antibacterial activity to Marbofloxacin. | researchgate.net |
| Rare-Earth Ions (Y, Gd, Lu, etc.) | MB-Ln | Comparable antibacterial activity, significantly lower in vivo toxicity. | nih.govrsc.org |
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Marbofloxacin (B1676072) due to its high resolution, sensitivity, and specificity. Various HPLC-based methods have been tailored for different research needs and sample types.
HPLC-DAD and HPLC-Fluorescence Detection
HPLC coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) are the most commonly employed techniques for Marbofloxacin analysis. HPLC-DAD methods offer robust and reliable quantification, with a novel gradient reverse-phase method being developed for veterinary injectable formulations. nebiolab.com This method utilizes a C18 column and a mobile phase consisting of 0.1% formic acid in 10mM ammonium (B1175870) formate in water and 0.1% formic acid in methanol, with detection at 327 nm. nebiolab.com Another study details an isocratic reversed-phase HPLC-UV method for chewable veterinary tablets, with UV detection at 298 nm. mybiosource.com
For enhanced sensitivity, HPLC with fluorescence detection is the preferred method, particularly for biological samples with low concentrations of the analyte. A sensitive HPLC-FLD method has been developed for the determination of Marbofloxacin in plasma, with excitation and emission wavelengths of 338 nm and 425 nm, respectively. edraservices.nl This method allows for the detection of Marbofloxacin at nanogram-per-milliliter levels. edraservices.nl
Method Development and Validation Parameters (Linearity, Selectivity, Precision, Accuracy, Robustness)
The validation of analytical methods is critical to ensure the reliability of the generated data. HPLC methods for Marbofloxacin have been rigorously validated according to guidelines from the International Conference on Harmonisation (ICH) and the Association of Official Analytical Chemists (AOAC). nebiolab.commybiosource.com
Linearity: A key validation parameter, linearity, has been established over various concentration ranges. For instance, an HPLC-UV method for veterinary tablets demonstrated linearity from 2.5 to 17.5 µg/mL with a correlation coefficient (r²) greater than 0.9999. researchgate.net An HPLC-DAD method showed a linear range of 1.986 to 14.892 µg/mL with a correlation coefficient of ≥ 0.999. nebiolab.com Furthermore, a "green" HPLC method established linearity between 1 and 10 μg/mL. scielo.br
Selectivity: The selectivity of these methods is confirmed by the absence of interfering peaks from placebos or endogenous components in the matrix at the retention time of Marbofloxacin. mybiosource.com
Precision: Precision is assessed at intra-day and inter-day levels. An HPLC-UV method reported a relative standard deviation (RSD) of 0.55% for repeated analysis. researchgate.net A microbiological turbidimetric assay also demonstrated good precision with intra-day, inter-day, and inter-analyst RSDs of 2.26%, 3.49%, and 3.59%, respectively. nih.gov
Accuracy: The accuracy of the methods is typically determined through recovery studies. An HPLC-UV method showed an average recovery of 98.74%. researchgate.net An HPLC-DAD method reported a mean accuracy of 101.4%. nebiolab.com A "green" HPLC method demonstrated an impressive recovery of 99.99%. scielo.br
Robustness: Robustness is evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The developed HPLC methods have shown to be robust, with no significant impact on the results from these minor changes. nebiolab.com
| Parameter | HPLC-UV mybiosource.comresearchgate.net | HPLC-DAD nebiolab.com | "Green" HPLC scielo.br |
| Linearity Range | 2.5 - 17.5 µg/mL | 1.986 - 14.892 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 | ≥ 0.999 | Not specified |
| Precision (RSD) | 0.55% | < 2% | < 5% |
| Accuracy (Recovery) | 98.74% | 101.4% | 99.99% |
| Limit of Detection (LOD) | 0.25 µg/mL | 1.0 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 0.81 µg/mL | 1.0 µg/mL | Not specified |
Application in Biological Matrices (Plasma, Ocular Fluids, Milk, Faeces)
The developed HPLC methods have been successfully applied to quantify Marbofloxacin in a variety of complex biological matrices.
Plasma: A sensitive HPLC method with fluorescence detection has been established for determining Marbofloxacin in plasma, with a detection limit of 15 ng/ml and a mean recovery of 90%. edraservices.nl Another rapid LC-MS/MS method has been validated for the determination of marbofloxacin in plasma and synovial fluid, with a linearity range of 5-2500 ng/mL. nih.gov
Ocular Fluids: The penetration of Marbofloxacin into the aqueous humor of canine eyes has been evaluated using an HPLC method. denovobiolabs.com This study found that a maximum concentration of 0.41 ± 0.17 µg/mL was reached in the aqueous humor 3.5 hours after intravenous administration. denovobiolabs.com
Milk: While specific studies on Marbofloxacin in milk using HPLC are not detailed in the provided results, multi-residue determination of other fluoroquinolones in milk has been achieved using HPLC with fluorescence and ultraviolet absorbance detection, suggesting the applicability of similar methods for Marbofloxacin. nebiolab.com
Faeces: A liquid-liquid extraction method combined with HPLC-MS/MS has been developed for the detection of several fluoroquinolones, including Marbofloxacin, in chicken feces. This method demonstrated recoveries ranging from 51.0% to 83.5% and limits of quantification between 0.10 and 1.09 µg/kg. Another method for the analysis of 29 active substances in lyophilized swine manure samples using HPLC–ESI-MS/MS has also been reported.
Spectrophotometric Methods (UV)
UV spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of Marbofloxacin, particularly in pharmaceutical dosage forms. An eco-friendly UV spectrophotometric method has been developed and validated for the evaluation of Marbofloxacin tablets. denovobiolabs.com This method utilizes a purified water-ethanol mixture as a diluent and measures absorbance at 296 nm. denovobiolabs.com A derivative UV spectrophotometric method has also been described for the estimation of Marbofloxacin.
The UV spectrophotometric method was validated and demonstrated linearity in the range of 3–9 μg/mL with a correlation coefficient of 0.9994. denovobiolabs.com The method was also found to be precise (RSD < 5%), accurate (average recovery of 100.39%), and robust. denovobiolabs.com The limits of detection and quantification were 0.39 and 1.18 µg/mL, respectively. denovobiolabs.com
| Validation Parameter | UV Spectrophotometric Method denovobiolabs.com |
| Linearity Range | 3 - 9 µg/mL |
| Correlation Coefficient (r) | 0.9994 |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 100.39% |
| Limit of Detection (LOD) | 0.39 µg/mL |
| Limit of Quantitation (LOQ) | 1.18 µg/mL |
Microbiological Assay Methods (Turbidimetric)
Microbiological assays provide a measure of the biological activity of an antimicrobial agent. A turbidimetric method has been developed and validated for evaluating the potency of Marbofloxacin-based tablets. nih.gov This method is based on the principle that the growth of a susceptible microorganism, in this case, E. coli, is inhibited by the presence of the antibiotic, and the extent of inhibition is proportional to the concentration of the antibiotic. nih.gov
This turbidimetric method was found to be linear in the range of 0.25 to 2.56 µg/mL. nih.gov It demonstrated good precision with intra-day, inter-day, and inter-analyst RSDs of 2.26%, 3.49%, and 3.59%, respectively. nih.gov The accuracy was high, with a recovery of 100.20%. nih.gov The method also proved to be robust against slight variations in experimental conditions. nih.gov The interchangeability of this turbidimetric method with HPLC and UV spectrophotometric methods has also been demonstrated. scielo.br
| Validation Parameter | Turbidimetric Microbiological Assay nih.gov |
| Linearity Range | 0.25 - 2.56 µg/mL |
| Precision (Intra-day RSD) | 2.26% |
| Precision (Inter-day RSD) | 3.49% |
| Precision (Inter-analyst RSD) | 3.59% |
| Accuracy (Recovery) | 100.20% |
Immunological Methods (e.g., ELISA) for Detection
Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity for the detection of Marbofloxacin. These assays are based on the specific binding of antibodies to the target analyte. The validation of ELISA protocols is crucial to ensure their accuracy, reliability, and reproducibility for their intended purpose. edraservices.nl Key validation parameters for ELISA include precision, sensitivity (limit of detection), specificity, linearity, accuracy, and robustness. mybiosource.com
While specific validation data for a Marbofloxacin ELISA was not extensively detailed in the provided search results, the general principles of ELISA validation are well-established. For a quantitative ELISA, validation would typically involve determining the linear range, the lower and upper limits of quantification (LLOQ and ULOQ), and assessing intra- and inter-assay precision and accuracy. The specificity of the assay would also be critical, ensuring that there is no significant cross-reactivity with other related compounds.
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of trace amounts of analytes, making it a promising tool for various biomedical and pharmaceutical applications. While specific SERS studies dedicated exclusively to marbofloxacin are not extensively documented in current literature, the application of SERS to other fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), norfloxacin (B1679917), and levofloxacin, has been successfully demonstrated, suggesting a strong potential for its use with marbofloxacin. The foundational Raman spectrum of marbofloxacin has been recorded, which is a prerequisite for any SERS investigation. nih.gov
The principle behind SERS involves the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light. This creates a highly enhanced electromagnetic field at the surface, which in turn amplifies the Raman signal of the analyte molecules in close proximity. The technique offers several advantages, including high sensitivity (capable of single-molecule detection), chemical specificity providing a unique "molecular fingerprint," and the ability to perform analysis in aqueous environments. nih.govbohrium.com
Research on fluoroquinolones like ciprofloxacin has shown that SERS can be used for their trace detection in various matrices. researchgate.net For instance, silver nanostars have been employed as SERS substrates to detect ciprofloxacin at concentrations as low as 0.23 parts per billion (ppb). researchgate.net Another study utilized cyclodextrins to modify SERS substrates, which improved the determination of several fluoroquinolones in biological fluids like urine and blood plasma by enhancing the interaction between the analyte and the substrate while reducing matrix interference. nih.gov Such an approach could be adapted for the therapeutic drug monitoring of marbofloxacin in veterinary patients.
Given that marbofloxacin shares the core quinolone structure with these other compounds, it is highly probable that it would also exhibit a significant SERS effect on similar substrates. A hypothetical SERS application for marbofloxacin could involve the use of silver or gold nanoparticles as the enhancing substrate. The interaction between the carboxyl and ketone groups of the marbofloxacin molecule with the metal surface would likely lead to a strong and detectable SERS signal. The development of a validated SERS method for marbofloxacin could offer a rapid, sensitive, and cost-effective alternative to conventional chromatographic methods for its detection in pharmaceutical formulations and biological samples.
Table 1: SERS Applications for Fluoroquinolone Antibiotics
| Fluoroquinolone | SERS Substrate | Application | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Ciprofloxacin, Norfloxacin | Silver Nanoparticles on Suspended Core Fiber | Detection in Water Environment | 10-4 M | optica.org |
| Ciprofloxacin | Silver Nanostars on Aluminum Foil | Trace Detection | 0.23 ppb (6.9 x 10-10 M) | researchgate.net |
| Ciprofloxacin, Norfloxacin, Pefloxacin, Levofloxacin | β-Cyclodextrin modified Silver Nanoparticles | Determination in Urine and Blood Plasma | 0.05 - 0.34 µg/mL (in plasma) | nih.gov |
| Ciprofloxacin, Levofloxacin | Not Specified | Discrimination of Mixed Antibiotics in Aqueous Solution | 10-8 M | nih.gov |
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or use. For marbofloxacin, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated. tandfonline.comtandfonline.com
These methods typically involve subjecting marbofloxacin to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress. tandfonline.com The goal is to generate potential degradation products and demonstrate that the analytical method can effectively resolve them from the parent marbofloxacin peak.
One such validated stability-indicating RP-HPLC method utilized a C18 column with a mobile phase consisting of trifluoroacetic acid in water and acetonitrile. tandfonline.com The study demonstrated that marbofloxacin is susceptible to degradation under acidic and oxidative conditions, with slight degradation observed under basic, thermal, and photolytic stress. tandfonline.com The ability of the method to separate the drug from its degradation products confirms its stability-indicating nature.
Table 2: Summary of Forced Degradation Studies of Marbofloxacin
| Stress Condition | Conditions | Observed Degradation | Reference |
|---|---|---|---|
| Acid Degradation | 5N HCl at 60°C for 1 hour | Moderate degradation | tandfonline.com |
| Base Degradation | 5N NaOH at 60°C for 3 hours | Slight degradation | tandfonline.com |
| Oxidative Degradation | 30% Hydrogen Peroxide at room temperature for 1 hour | Moderate degradation | tandfonline.com |
| Thermal Degradation | 105°C for 160 hours | Slight degradation | tandfonline.com |
| Photolytic Degradation | Exposure to UV light | Slight degradation | tandfonline.com |
| Humidity Degradation | 90% Relative Humidity | Negligible degradation | tandfonline.com |
The analysis of degradation products is a critical component of stability studies. Understanding the structure of these products helps in elucidating the degradation pathways and assessing their potential toxicity. For marbofloxacin, photochemical degradation studies have identified specific degradation products. When exposed to solar light in an aqueous solution, marbofloxacin undergoes homolytic cleavage of its tetrahydrooxadiazine moiety. nih.govacs.org This process results in the formation of two primary quinolinol photoproducts. nih.govacs.org These primary products are themselves susceptible to further degradation upon continued light exposure. nih.govacs.org The identification of these degradation products is essential for a complete understanding of the stability profile of marbofloxacin.
Table of Mentioned Compounds
Research Directions and Future Perspectives on Marbofloxacin Hydrochloride
Elucidating Novel Resistance Mechanisms
A primary area of ongoing research is the identification and characterization of new mechanisms by which bacteria develop resistance to Marbofloxacin (B1676072) and other fluoroquinolones. Understanding these mechanisms at a molecular level is critical for developing countermeasures and rapid diagnostic tools.
Research in Escherichia coli isolated from goats treated with Marbofloxacin has identified several co-existing resistance mechanisms. nih.gov Beyond the well-documented mutations in the quinolone resistance-determining regions (QRDRs) of target enzymes, studies highlight the significant role of plasmid-mediated quinolone resistance (PMQR) genes and the overexpression of efflux pumps. nih.gov For instance, mutations in the gyrA gene (at codons Ser83 and Asp87) and the parC gene (at codon Ser80) are classic findings. nih.gov However, the high prevalence of PMQR genes, particularly qnrS, and the overexpression of the AcrAB-TolC efflux pump system are now understood to be crucial contributors to high-level resistance. nih.gov
In other pathogens, such as Mycoplasma bovis, the primary mechanism of acquired resistance involves alterations within the QRDRs of DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE). frontiersin.org Specific amino acid substitutions, such as Ser83Phe in GyrA and Asn84Asp in ParC, have been correlated with increased minimum inhibitory concentrations (MICs) of fluoroquinolones. frontiersin.org Furthermore, in-vitro studies have demonstrated the existence of active efflux mechanisms in Mycoplasma, indicating another potential avenue for resistance that requires further elucidation. frontiersin.org
Table 1: Documented Resistance Mechanisms to Marbofloxacin in Select Bacteria
| Mechanism Type | Specific Mechanism | Bacterial Species | Key Findings | Reference |
|---|---|---|---|---|
| Target Site Modification | QRDR mutations in gyrA gene (e.g., Ser83→Leu, Asp87→Asn) | Escherichia coli | Classic mechanism leading to reduced binding affinity of Marbofloxacin to DNA gyrase. | nih.gov |
| Target Site Modification | QRDR mutations in parC gene (e.g., Ser80→Ile) | Escherichia coli | Reduced binding affinity of Marbofloxacin to topoisomerase IV. | nih.gov |
| Target Site Modification | QRDR mutations in gyrA (e.g., Ser83→Phe) and parC (e.g., Asn84→Asp) | Mycoplasma bovis | Alterations in target enzymes correlated with increased MIC values. | frontiersin.org |
| Plasmid-Mediated Resistance | Presence of PMQR genes (e.g., qnrS, qnrA, qnrB, aac(6')Ib-cr) | Escherichia coli | Transferable resistance that protects DNA gyrase from fluoroquinolone action. High prevalence of qnrS observed. | nih.gov |
| Active Efflux | Overexpression of AcrAB-TolC efflux pump | Escherichia coli | Actively pumps Marbofloxacin out of the bacterial cell, reducing intracellular concentration. | nih.govnih.gov |
| Active Efflux | Undetermined efflux pump system | Mycoplasma bovis | An active efflux mechanism has been demonstrated in vitro, contributing to resistance. | frontiersin.org |
Strategies to Combat Antimicrobial Resistance (e.g., Efflux Pump Inhibitors, Combination Therapies in Research Models)
To counter the rise of resistance, researchers are actively investigating strategies to restore or enhance the efficacy of Marbofloxacin. These approaches primarily involve the use of efflux pump inhibitors (EPIs) and combination therapies.
Efflux Pump Inhibitors (EPIs): Efflux pumps are a significant cause of resistance, and inhibiting them is a promising strategy. Research has shown that the contribution of Resistance-Nodulation-Division (RND) type efflux pumps to resistance varies between different fluoroquinolones. nih.gov For example, in E. coli, the use of the EPI Phe-Arg-β-naphthylamide (PAβN) resulted in a more substantial reduction in the MIC of hydrophobic fluoroquinolones compared to more hydrophilic ones like Marbofloxacin. nih.gov This suggests that the effectiveness of an EPI is dependent on the specific fluoroquinolone and its physicochemical properties. The development of novel EPIs that are potent against a broad range of pumps in Gram-negative bacteria is an active area of research. anr.fr
Combination Therapies: Combining Marbofloxacin with other compounds can produce synergistic effects, lowering the required concentration of the antibiotic and potentially reducing the selection pressure for resistance. Research models have explored several combinations:
With Phytochemicals: The combination of Marbofloxacin with methyl gallate (MG) has been shown to have a synergistic effect against Salmonella Typhimurium. plos.org This combination increased the antimicrobial activity both in vitro and ex vivo without significantly altering the pharmacokinetics of Marbofloxacin in rats. plos.org
With Mucolytic Agents: Co-administration of Marbofloxacin with N-acetyl-L-cysteine (NAC) in chickens led to a reduction in the MIC of Marbofloxacin against E. coli. mdpi.com This suggests a potential benefit for treating localized gastrointestinal infections, although the combination also reduced the bioavailability of the fluoroquinolone. mdpi.com
With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Studies in goats and calves have investigated Marbofloxacin in combination with tolfenamic acid. researchgate.netnih.gov While the NSAID did not alter the pharmacokinetic profile of Marbofloxacin, the combination did affect the pharmacodynamic outcomes, lowering the AUC(24h)/MIC ratio required for bactericidal action against Mannheimia haemolytica. nih.govnih.gov
Table 2: Research Models of Marbofloxacin Combination Therapies
| Combination Agent | Target Pathogen | Animal Model | Key Research Finding | Reference |
|---|---|---|---|---|
| Methyl Gallate (MG) | Salmonella Typhimurium | Rats | Synergistic effect observed; the AUC24/MIC for the combination was 381.9 h, compared to 192.8 h for Marbofloxacin alone. | plos.org |
| N-acetyl-L-cysteine (NAC) | Escherichia coli | Chickens | The MIC of Marbofloxacin was reduced from 0.0156 to 0.008 µg/mL in the presence of NAC. | mdpi.com |
| Tolfenamic Acid (TA) | Mannheimia haemolytica | Goats | The AUC(24h)/MIC for bactericidal action was 66.5 h for the combination, compared to 96.2 h for Marbofloxacin alone. | researchgate.netnih.gov |
| Tolfenamic Acid (TA) | Mannheimia haemolytica | Calves | The AUC(24h)/MIC for bactericidal action was 69 h for the combination, compared to 92 h for Marbofloxacin alone. | nih.gov |
Comparative Pharmacokinetic and Pharmacodynamic Modeling across Diverse Species
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool for optimizing dosing regimens to maximize efficacy while minimizing resistance. Comparative studies across different animal species and pathogens are crucial because PK/PD parameters can vary significantly.
Research has established PK/PD profiles for Marbofloxacin in numerous species. In calves with pneumonia pathogens Mannheimia haemolytica and Pasteurella multocida, PK/PD modeling determined that AUC(24h)/MIC ratios of 59.5 h and 64.9 h, respectively, were needed for a 3-log10 reduction in bacterial count. nih.gov In pigs, modeling against E. coli in ileum content showed that an AUC(0-24h)/MIC value of 23.54 h was required for bactericidal activity. frontiersin.org In lactating goats, studies against Mycoplasma agalactiae have determined key pharmacokinetic parameters for intravenous, subcutaneous, and long-acting formulations, providing the data needed for dose optimization. mdpi.com
Table 3: Selected Pharmacokinetic/Pharmacodynamic Parameters of Marbofloxacin in Different Species
| Species | Target Pathogen/Matrix | Parameter | Value | Reference |
|---|---|---|---|---|
| Lactating Goats | Mycoplasma agalactiae (Plasma) | Half-life (t½λz) after IV admin. | 7.12 h | mdpi.com |
| Lactating Goats | Mycoplasma agalactiae (Plasma) | Bioavailability after SC admin. | 93.92% | mdpi.com |
| Calves | Mannheimia haemolytica | AUC(24h)/MIC for 3-log10 reduction | 59.5 h | nih.gov |
| Calves | Pasteurella multocida | AUC(24h)/MIC for 3-log10 reduction | 64.9 h | nih.gov |
| Pigs | Escherichia coli (Ileum content) | AUC(0-24h)/MIC for bactericidal activity | 23.54 h | frontiersin.org |
| Dogs | Staphylococcus pseudintermedius (in vitro model) | ƒAUC/MIC for efficacy | >90 h | kc-usercontent.com |
| Goats | Mannheimia haemolytica (Serum) | AUC(24h)/MIC for bactericidal action | 96.2 h | researchgate.netnih.gov |
Environmental Fate and Ecotoxicological Research of Fluoroquinolones
The widespread use of antibiotics in human and veterinary medicine has led to their detection in the environment, raising concerns about their impact on ecosystems and the promotion of antibiotic resistance. dergipark.org.trmdpi.com A significant portion of fluoroquinolones like Marbofloxacin can be excreted unmetabolized and enter aquatic environments through wastewater. nih.govnih.gov
Research into the environmental fate of Marbofloxacin has shown that it is susceptible to photochemical degradation. In aqueous solutions exposed to simulated solar light, Marbofloxacin degradation was complete within approximately one hour and followed first-order kinetics. acs.org The reaction involves the homolytic cleavage of the tetrahydrooxadiazine moiety. acs.org The rate of photodegradation is influenced by pH, with the cationic form of Marbofloxacin being the most reactive. acs.org
Ecotoxicological studies are essential to understand the risk posed by fluoroquinolones to non-target organisms. nih.gov FQs are known to be particularly toxic to bacteria, which can disrupt microbial communities in soil and water. dergipark.org.trnih.gov They also exhibit toxicity towards algae and plants. dergipark.org.tr The presence of even low levels of antibiotics in the environment is a selective pressure that can drive the evolution and spread of antibiotic-resistant bacteria and resistance genes, a major public health concern. dergipark.org.tr Future research will continue to investigate the degradation pathways, long-term ecological effects, and the contribution of environmental fluoroquinolones to the global resistome.
Development of Advanced Delivery Systems for Research Purposes
To improve therapeutic outcomes and target infections more effectively, researchers are exploring advanced drug delivery systems for Marbofloxacin. These systems aim to provide sustained and localized release of the antibiotic.
One area of research is the development of local drug delivery systems (LDDS) for treating bone infections like osteomyelitis. An in-vitro study investigated the feasibility of incorporating Marbofloxacin into polymethylmethacrylate (PMMA) bone cement. researchgate.net The study confirmed that Marbofloxacin retained its antibacterial activity after inclusion in the PMMA matrix, suggesting its potential as a treatment for osteomyelitis caused by susceptible bacteria. researchgate.net
Another approach involves the creation of long-acting injectable formulations. A study in lactating goats evaluated subcutaneous formulations of Marbofloxacin using Poloxamer 407 (P407), a thermosensitive polymer, and carboxymethylcellulose (CMC). mdpi.com These formulations were designed to create a depot at the injection site for slow release. The research found that these long-acting formulations significantly extended the terminal half-life of Marbofloxacin in plasma (e.g., 13.92 h for the SC-P407 formulation vs. 6.57 h for a standard SC solution), demonstrating their potential to maintain effective plasma concentrations over a longer period. mdpi.com
Table 4: Advanced Delivery Systems for Marbofloxacin in Research
| Delivery System | Matrix/Component | Research Purpose/Model | Key Finding | Reference |
|---|---|---|---|---|
| Local Drug Delivery System (LDDS) | Polymethylmethacrylate (PMMA) | In-vitro model for treating osteomyelitis. | Marbofloxacin retained antibacterial activity after inclusion in PMMA cement. | researchgate.net |
| Long-Acting Injectable | Poloxamer 407 (P407) and Carboxymethylcellulose (CMC) | Subcutaneous administration in lactating goats. | Formulations significantly increased the plasma half-life compared to standard solution, enabling sustained release. | mdpi.com |
In Silico Modeling for Drug-Target Interactions and Resistance Prediction
Computational, or in silico, methods are increasingly powerful tools in antimicrobial research. They allow for the detailed investigation of drug-target interactions at an atomic level and the development of models to predict resistance from genomic data.
Drug-Target Interaction Modeling: Molecular docking is an in silico technique used to predict how a drug binds to its target enzyme. This has been applied to study Marbofloxacin resistance. In E. coli isolates with mutations in the DNA gyrase enzyme (gyrA), docking analysis showed that Marbofloxacin was unable to form strong, stable complexes with the mutated enzyme. nih.gov This computational result provides a molecular-level explanation for how QRDR mutations lead to clinical resistance.
Resistance Prediction: With the advent of rapid whole-genome sequencing (WGS), there is a vast amount of genomic data available. In silico models are being developed to analyze this data and predict an isolate's antimicrobial susceptibility profile, potentially offering a much faster alternative to traditional culture-based methods. plos.org Studies have demonstrated that WGS data, when analyzed with sophisticated databases and bioinformatics tools, can predict antibiotic resistance with high accuracy. univie.ac.at For numerous pathogen-antibiotic pairs, the categorical agreement between the WGS-predicted phenotype and the lab-tested phenotype can exceed 90%. univie.ac.at This research is paving the way for genomics-based diagnostics in clinical microbiology, where sequencing data could be used to guide therapeutic choices for infections involving Marbofloxacin and other antimicrobials.
Q & A
Q. What are the validated analytical methods for quantifying marbofloxacin (hydrochloride) in biological matrices, and how are they optimized for sensitivity and specificity?
Marbofloxacin can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection. For example, a validated HPLC method for detecting marbofloxacin in pig excreta involves using a C18 column, a mobile phase of acetonitrile and 0.1% phosphoric acid, and detection at 295 nm . Method optimization includes testing parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates (e.g., 85–95% recovery in spiked fecal samples). Cross-validation with mass spectrometry (LC-MS/MS) is recommended for confirmatory analysis in complex matrices .
Q. How does marbofloxacin’s pharmacokinetic profile vary across species, and what factors influence bioavailability?
Marbofloxacin exhibits species-specific pharmacokinetics. In horses, subcutaneous administration achieves 98% bioavailability, while oral administration yields 62% bioavailability due to first-pass metabolism . In cats and dogs, bioequivalence studies (e.g., 25 mg and 50 mg chewable tablets) show comparable AUC and Cmax between generic and reference products under fasted conditions . Key factors affecting bioavailability include gastrointestinal pH, formulation excipients, and interspecies metabolic differences.
Q. What is the mechanism of action of marbofloxacin against Gram-positive and Gram-negative bacteria?
Marbofloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and repair. Its bactericidal activity is concentration-dependent, with higher efficacy against Gram-negative bacteria (e.g., E. coli, Pasteurella) due to enhanced penetration through porin channels. For Gram-positive pathogens (e.g., Staphylococcus aureus), marbofloxacin’s efficacy depends on achieving sufficient tissue concentrations above the MIC90 .
Advanced Research Questions
Q. How should researchers design crossover bioequivalence studies for marbofloxacin formulations in veterinary species?
A randomized, masked, two-period crossover design is standard. For example, in a pivotal study with 24 dogs, a single dose of 50 mg chewable tablets was administered under fasted conditions, with blood sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose . Statistical analysis uses the average bioequivalence approach, where the 90% confidence interval for AUC and Cmax ratios (test/reference) must fall within 80–125% . Species-specific considerations include fasting protocols and avoiding gender-based metabolic variability.
Q. How can contradictory data on marbofloxacin’s efficacy in Staphylococcus aureus infections be resolved?
In a study on ponies, marbofloxacin (6 mg/kg daily) failed to eliminate S. aureus in tissue cage infections despite in vitro susceptibility . This discrepancy may arise from poor drug penetration into secluded infection sites or biofilm formation. Researchers should integrate pharmacokinetic-pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio >125) and conduct in vivo efficacy trials with localized infection models to validate dosing regimens .
Q. What methodologies are recommended for detecting marbofloxacin residues in animal-derived products?
Residue analysis requires multi-residue LC-MS/MS protocols. For example, a method for pig excreta involves solid-phase extraction (SPE) with Oasis HLB cartridges, followed by LC-MS/MS quantification using deuterated internal standards (e.g., sarafloxacin-D8). Validation must meet CODEX guidelines, including specificity (no matrix interference), accuracy (70–120% recovery), and precision (RSD <15%) .
Q. How do USP-NF standards inform the quality control of marbofloxacin formulations?
The USP-NF monographs specify chromatographic purity tests, dissolution criteria, and assay methods. For marbofloxacin hydrochloride, a reversed-phase HPLC method with UV detection at 295 nm is prescribed, using a mobile phase of phosphate buffer and acetonitrile (85:15 v/v). System suitability criteria include a resolution factor >2.0 between marbofloxacin and related substances (e.g., desfluoro impurities) .
Q. What experimental models are used to evaluate marbofloxacin’s efficacy against Mycoplasma spp.?
In vitro MIC determinations using broth microdilution (e.g., CLSI guidelines) are standard. For in vivo models, murine respiratory infection studies with Mycoplasma pulmonis are common. Dosing regimens are optimized using PK/PD targets, such as maintaining plasma concentrations above MIC for >50% of the dosing interval .
Methodological Notes
- Bioanalytical Validation : Include stability testing under storage conditions (e.g., -80°C for plasma samples) and freeze-thaw cycles.
- Statistical Power : For bioequivalence studies, a sample size of ≥12 animals per sequence ensures adequate power (β=0.8, α=0.05) .
- Ethical Compliance : Adhere to OECD GLP guidelines for animal welfare and data integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
